Arachidyl linolenate
Description
Structure
2D Structure
Properties
IUPAC Name |
icosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70O2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h6,8,12,14,18,22H,3-5,7,9-11,13,15-17,19-21,23-37H2,1-2H3/b8-6-,14-12-,22-18- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFMUOBWYNUMBL-FLQWBAQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447798-59-5 | |
| Record name | Eicosyl 9,12,15-octadecatrienoate, (9Z,12Z,15Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1447798595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EICOSYL LINOLENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01L9PS463P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Arachidyl Linolenate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidyl linolenate (eicosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate) is a wax ester of significant interest due to its composition, comprising the long-chain fatty alcohol, arachidyl alcohol (eicosanol), and the essential omega-3 fatty acid, α-linolenic acid. This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound. It includes a detailed summary of its molecular characteristics, and although specific experimental data for this compound is limited, this guide extrapolates key properties based on the established behavior of similar long-chain wax esters. Furthermore, this document outlines general experimental protocols for the analysis of such compounds and presents diagrams illustrating the biosynthetic pathway of wax esters and the metabolic fate of the linolenic acid moiety. This guide is intended to serve as a valuable resource for professionals in research and drug development who are exploring the applications of this and related lipid molecules.
Core Physicochemical Properties
Data Presentation: Summary of Physicochemical Properties
The quantitative data for this compound is summarized in the table below. It is important to note that properties such as melting and boiling points are estimations based on the general characteristics of similar wax esters.
| Property | Value | Source/Method |
| Molecular Formula | C₃₈H₇₀O₂ | PubChem[1] |
| Molecular Weight | 558.96 g/mol | Larodan[2] |
| 559.0 g/mol | PubChem[1] | |
| IUPAC Name | Icosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | PubChem[1] |
| CAS Number | 1447798-59-5 | Larodan[2] |
| Physical State | Liquid at room temperature | Larodan |
| Melting Point | Estimated to be low due to high degree of unsaturation. The presence of double bonds in the fatty acid chain significantly lowers the melting point of wax esters. For instance, the introduction of a single double bond can decrease the melting temperature by approximately 30°C. Saturated wax esters of similar chain length are solid at room temperature. | Inferred from general properties of wax esters |
| Boiling Point | High; expected to be well above 200°C at reduced pressure. Precise experimental data is unavailable. | Inferred from general properties of long-chain esters |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents such as hexane and diethyl ether. | General property of wax esters |
| Purity | Commercially available at >99% | Larodan |
Experimental Protocols
The characterization of this compound and similar wax esters typically involves chromatographic techniques to ensure purity and confirm identity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structural Confirmation
GC-MS is a powerful technique for the analysis of wax esters, providing information on the chain lengths and degree of unsaturation of both the fatty acid and fatty alcohol components.
Methodology:
-
Sample Preparation: The this compound sample is dissolved in a suitable organic solvent (e.g., hexane or chloroform) to a concentration of approximately 1 mg/mL.
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC.
-
Gas Chromatography:
-
Column: A high-temperature capillary column is required for the analysis of these high molecular weight compounds.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is employed, starting at a lower temperature (e.g., 120°C) and ramping up to a high final temperature (e.g., 390°C) to ensure the elution of the wax ester.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection: The mass spectrometer detects the fragmented ions, which provides a characteristic fragmentation pattern that can be used to identify the structure of the molecule, including the fatty acid and fatty alcohol moieties.
-
Thin-Layer Chromatography (TLC) for Qualitative Analysis
TLC is a rapid and cost-effective method for the qualitative assessment of the purity of this compound and for monitoring the progress of reactions.
Methodology:
-
Plate Preparation: A silica gel plate is used as the stationary phase.
-
Sample Application: A small spot of the dissolved sample is applied to the baseline of the TLC plate.
-
Development: The plate is placed in a developing chamber containing a non-polar solvent system, such as a mixture of hexane, diethyl ether, and acetic acid (e.g., 80:20:1 v/v/v).
-
Visualization: After the solvent front has moved up the plate, the plate is removed and dried. The spots can be visualized using an iodine chamber or by spraying with a suitable staining reagent (e.g., phosphomolybdic acid) followed by heating. The retention factor (Rf) value of the spot can be compared to that of a standard.
Biological Context and Signaling Pathways
While direct studies on the signaling pathways of this compound are scarce, its biological significance can be inferred from the known roles of wax esters and its constituent, α-linolenic acid.
General Biosynthesis of Wax Esters
Wax esters are synthesized in a two-step enzymatic process.
The biosynthesis begins with the reduction of a long-chain fatty acyl-CoA to a fatty alcohol by the enzyme Fatty Acyl-CoA Reductase (FAR). Subsequently, a Wax Synthase (WS) enzyme catalyzes the esterification of this fatty alcohol with another fatty acyl-CoA molecule to produce the final wax ester.
Metabolic Pathway of the α-Linolenic Acid Moiety
Upon hydrolysis of this compound, the released α-linolenic acid can be metabolized into longer-chain, more unsaturated omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These metabolites are precursors to anti-inflammatory lipid mediators.
References
Unveiling Arachidyl Linolenate: A Technical Guide to Its Origins and Isolation
For Researchers, Scientists, and Drug Development Professionals
Arachidyl linolenate (eicosyl linolenate) is a wax ester of significant interest due to its unique combination of a long-chain saturated fatty alcohol (arachidyl alcohol, C20:0) and a polyunsaturated fatty acid (linolenic acid, C18:3). This structure imparts distinct physicochemical properties that are valuable in various applications, including pharmaceuticals and nutraceuticals. This technical guide provides a comprehensive overview of the known and potential natural sources of this compound, detailed methodologies for its isolation and purification, and protocols for its chemical and enzymatic synthesis.
Natural Sources and Precursors
Direct evidence for the abundant natural occurrence of this compound is limited in scientific literature. However, its constituent precursors, arachidic acid (the precursor to arachidyl alcohol) and linolenic acid, are found in various plant oils. The presence of this compound has been suggested in some natural waxes, such as grain sorghum wax, though its concentration is not well-documented.
The biosynthesis of wax esters in plants involves the reduction of fatty acyl-CoAs to fatty alcohols by fatty acyl-CoA reductase (FAR), followed by the esterification of the fatty alcohol with a fatty acyl-CoA, a reaction catalyzed by a wax ester synthase (WS). Therefore, organisms that produce both arachidyl alcohol and linolenic acid are potential, albeit likely minor, sources of this compound.
Table 1: Potential Natural Sources of this compound Precursors
| Precursor | Common Natural Sources | Typical Concentration Range (%) |
| Arachidic Acid | Peanut Oil | 1.0 - 2.5 |
| Corn Oil | < 0.5 | |
| Rapeseed Oil | 0.5 - 1.0 | |
| Shea Butter | 1.0 - 4.0 | |
| α-Linolenic Acid | Flaxseed (Linseed) Oil | 45 - 65 |
| Chia Seed Oil | 55 - 65 | |
| Canola (Rapeseed) Oil | 8 - 12 | |
| Soybean Oil | 5 - 10 | |
| Walnut Oil | 9 - 16 |
Isolation and Purification from Natural Sources: A Hypothetical Protocol
Given the scarcity of data on natural sources rich in this compound, a generalized, hypothetical protocol for its isolation from a plant wax matrix is presented below. This protocol is based on established methods for the separation of wax esters from complex lipid mixtures.
Experimental Protocol: Isolation from a Hypothetical Plant Wax
Objective: To isolate and purify this compound from a plant wax containing a mixture of lipids.
Materials:
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Plant wax raw material
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Hexane
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Dichloromethane
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Diethyl ether
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Silica gel (for column chromatography)
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Solid-Phase Extraction (SPE) cartridges (Silica)
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Thin-Layer Chromatography (TLC) plates (Silica gel 60)
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Analytical standards (this compound, other wax esters)
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Rotary evaporator
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Glass chromatography columns
Methodology:
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Extraction of Total Lipids:
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The raw plant wax is first ground to a fine powder.
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Total lipids are extracted using a Soxhlet extractor with hexane for 8-12 hours.
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The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude lipid extract.
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Fractionation by Column Chromatography:
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A glass column is packed with silica gel slurried in hexane.
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The crude lipid extract, dissolved in a minimal amount of hexane, is loaded onto the column.
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The column is eluted with a gradient of solvents of increasing polarity to separate different lipid classes.
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Fraction 1 (Non-polar lipids): Elute with hexane to remove hydrocarbons.
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Fraction 2 (Wax Esters): Elute with a mixture of hexane and diethyl ether (e.g., 98:2 v/v) to collect the wax ester fraction.
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Fraction 3 (More polar lipids): Elute with higher polarity solvents (e.g., dichloromethane, methanol) to remove triacylglycerols, free fatty acids, and other polar lipids.
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The composition of each fraction is monitored by TLC.
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Purification by Solid-Phase Extraction (SPE):
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The wax ester fraction from column chromatography is further purified using silica-based SPE cartridges.
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The fraction is dissolved in hexane and loaded onto a pre-conditioned SPE cartridge.
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The cartridge is washed with hexane to remove any remaining non-polar impurities.
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The purified wax esters are eluted with a hexane:diethyl ether mixture.
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Analysis and Quantification:
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The purity of the isolated wax ester fraction is assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
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Quantification is performed using an internal or external standard of this compound.
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Table 2: Hypothetical Yield and Purity at Different Isolation Stages
| Stage | Input Material | Output Fraction | Estimated Yield (%) | Estimated Purity of this compound (%) |
| 1. Solvent Extraction | 100 g Plant Wax | Crude Lipid Extract | 10 - 15 | < 1 (Hypothetical) |
| 2. Column Chromatography | 10 g Crude Lipid Extract | Wax Ester Fraction | 30 - 40 | 5 - 10 (Hypothetical) |
| 3. Solid-Phase Extraction | 3 g Wax Ester Fraction | Purified Wax Esters | 80 - 90 | 20 - 30 (Hypothetical) |
| 4. Preparative HPLC | 2 g Purified Wax Esters | This compound | 5 - 10 | > 95 |
Note: The yield and purity values are hypothetical and will vary significantly depending on the actual concentration of this compound in the starting material.
Caption: Experimental workflow for the hypothetical isolation of this compound.
Synthesis of this compound
Due to the likely low abundance in natural sources, chemical or enzymatic synthesis is a more practical approach for obtaining pure this compound for research and development.
Enzymatic Synthesis Protocol
Objective: To synthesize this compound from arachidyl alcohol and linolenic acid using an immobilized lipase.
Materials:
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Arachidyl alcohol (1-eicosanol)
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α-Linolenic acid
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Immobilized lipase (e.g., Novozym 435, Lipozyme RM IM)
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Organic solvent (e.g., hexane, heptane, or solvent-free system)
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Molecular sieves (optional, for water removal)
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Shaking incubator or magnetic stirrer with heating
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Silica gel for purification
Methodology:
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Reaction Setup:
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In a reaction vessel, combine arachidyl alcohol and linolenic acid in a desired molar ratio (e.g., 1:1 to 1:1.2).
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Add the immobilized lipase (typically 5-10% by weight of the total substrates).
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If using a solvent, add hexane or heptane. For a solvent-free system, the reaction is run with the molten substrates.
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Add activated molecular sieves to remove water produced during the esterification, which drives the reaction towards product formation.
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Reaction Conditions:
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Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant agitation (e.g., 150-200 rpm) for 8-24 hours.
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Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC.
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Product Recovery and Purification:
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After the reaction, separate the immobilized enzyme by filtration.
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If a solvent was used, remove it by rotary evaporation.
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The crude product is then purified by column chromatography on silica gel, eluting with a hexane:diethyl ether gradient to separate the this compound from unreacted starting materials and by-products.
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Characterization:
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The structure and purity of the synthesized this compound are confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
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Caption: Enzymatic synthesis pathway for this compound.
Conclusion
While this compound is a compound of considerable interest, its direct isolation from natural sources is challenging due to a lack of identified abundant sources. The information on its precursor molecules, however, is plentiful. The protocols outlined in this guide, both for a hypothetical isolation from natural waxes and for a well-established enzymatic synthesis, provide a solid foundation for researchers to obtain this valuable wax ester. The synthetic route, in particular, offers a reliable and scalable method for producing high-purity this compound for further investigation and application development. Further research into the lipid profiles of various plant and marine organisms may yet uncover a rich natural source of this and other novel wax esters.
The intricate pathway of Arachidyl Linolenate Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
November 27, 2025
Abstract
Arachidyl linolenate, a wax ester of significant interest for its potential applications in pharmaceuticals and biotechnology, is synthesized through a multi-step enzymatic pathway. This technical guide provides an in-depth exploration of the biosynthesis of this complex lipid, detailing the precursor pathways, the core enzymatic reactions, and the cellular machinery involved. Drawing from the latest scientific literature, this document outlines the synthesis of its constituent molecules—arachidic acid and α-linolenic acid—and the subsequent esterification process that yields this compound. Furthermore, this guide presents detailed experimental protocols for the analysis of this pathway and summarizes the available quantitative data to provide a comprehensive resource for researchers in the field.
Introduction
Wax esters, a class of neutral lipids, are composed of long-chain fatty acids esterified to long-chain fatty alcohols. They serve diverse biological functions, including energy storage, waterproofing, and chemical communication. This compound, a specific wax ester comprised of a 20-carbon saturated fatty alcohol (arachidyl alcohol) and an 18-carbon polyunsaturated fatty acid with three double bonds (α-linolenic acid), represents a molecule with unique physicochemical properties. Understanding its biosynthesis is crucial for harnessing its potential in various applications. This guide will dissect the biosynthetic route to this compound, providing a technical foundation for its study and potential bioengineering.
Precursor Biosynthesis
The synthesis of this compound is contingent on the availability of its two precursors: arachidoyl-CoA and α-linolenoyl-CoA, which are subsequently converted to arachidyl alcohol and esterified.
Biosynthesis of Arachidoyl-CoA (C20:0)
Arachidoyl-CoA is a very-long-chain saturated fatty acid (VLCFA) synthesized through the fatty acid elongation (FAE) system, primarily in the endoplasmic reticulum. The process begins with the condensation of malonyl-CoA with a pre-existing fatty acyl-CoA, typically palmitoyl-CoA (C16:0) or stearoyl-CoA (C18:0), followed by a series of reduction and dehydration reactions to add two-carbon units.
Biosynthesis of α-Linolenoyl-CoA (C18:3)
α-Linolenic acid is an essential omega-3 fatty acid in many organisms. Its synthesis begins with the desaturation of oleic acid (18:1), which is first converted to linoleic acid (18:2) by a Δ12-desaturase. Subsequently, a Δ15-desaturase introduces a third double bond to produce α-linolenic acid[1]. These desaturation steps typically occur while the fatty acids are esterified to phospholipids within the endoplasmic reticulum. The free fatty acid can then be activated to its CoA thioester, α-linolenoyl-CoA.
The Core Biosynthetic Pathway of this compound
The final assembly of this compound is a two-step process catalyzed by two key enzymes: a fatty acyl-CoA reductase (FAR) and a wax synthase (WS), also known as an acyl-CoA:wax alcohol acyltransferase (AWAT).
Step 1: Reduction of Arachidoyl-CoA to Arachidyl Alcohol
The first committed step in the formation of the fatty alcohol moiety is the reduction of arachidoyl-CoA to arachidyl alcohol. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR), an enzyme that typically uses NADPH as a reductant[2][3][4].
Step 2: Esterification of Arachidyl Alcohol and α-Linolenoyl-CoA
The final step is the esterification of arachidyl alcohol with α-linolenoyl-CoA, catalyzed by a wax synthase (WS) or acyl-CoA:wax alcohol acyltransferase (AWAT)[5]. This reaction forms the characteristic ester bond of the wax ester.
Potential Organisms for this compound Biosynthesis
While the direct biosynthesis of this compound has not been extensively studied in many organisms, certain species are known to produce significant quantities of long-chain wax esters and their precursors, making them strong candidates for housing this pathway.
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Jojoba (Simmondsia chinensis): The seeds of the jojoba plant are a major commercial source of wax esters, primarily composed of C20 and C22 monounsaturated fatty acids and alcohols. Transcriptome analysis of developing jojoba seeds has revealed the expression of genes involved in fatty acid elongation, desaturation, fatty alcohol biosynthesis, and wax ester synthesis, indicating a robust machinery for producing long-chain wax esters.
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Marine Copepods (e.g., Calanus finmarchicus): These zooplankton are known to accumulate large amounts of wax esters as their primary energy reserve. Their wax esters are rich in long-chain fatty acids and alcohols, including polyunsaturated varieties.
Quantitative Data
Quantitative data specifically for the biosynthesis of this compound is scarce in the current literature. However, kinetic studies on related enzymes provide some insight into the potential efficiency of this pathway. For instance, studies on mouse wax synthase have shown a preference for shorter-chain acyl-CoAs (C10:0 to C18:0) over very-long-chain acyl-CoAs like C20:0. The enzyme also demonstrated the ability to utilize polyunsaturated fatty alcohols. Further research is needed to determine the specific kinetic parameters of FARs and WS/AWATs with arachidoyl-CoA, arachidyl alcohol, and α-linolenoyl-CoA.
Table 1: Summary of Relevant Enzyme Activities
| Enzyme | Organism | Substrate(s) | Product(s) | Key Findings | Reference |
|---|---|---|---|---|---|
| Wax Synthase | Mouse | C10:0-CoA to C20:0-CoA, various fatty alcohols | Wax esters | Preferred shorter-chain acyl-CoAs. Utilized unsaturated and polyunsaturated fatty alcohols. | |
| Fatty Acyl-CoA Reductase 1 (FAR1) | Mouse | Saturated and unsaturated C16-C18 fatty acyl-CoAs | C16-C18 fatty alcohols | Showed preference for C16 and C18 substrates. |
| Fatty Acyl-CoA Reductase 2 (FAR2) | Mouse | Saturated C16-C18 fatty acyl-CoAs | C16-C18 fatty alcohols | More specific for saturated substrates. | |
Experimental Protocols
The study of this compound biosynthesis requires a combination of techniques for enzyme activity assays and lipid analysis.
Assay for Acyl-CoA:Wax Alcohol Acyltransferase (AWAT) Activity
This protocol is adapted from methods used to study AWAT activity in mammalian tissues.
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Preparation of Microsomes:
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Homogenize tissue samples (e.g., from a potential source organism) in a suitable buffer (e.g., 20 mM Tris/HCl, pH 8.0).
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Centrifuge the homogenate at low speed to remove cellular debris.
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Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in the assay buffer.
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Enzyme Reaction:
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In a reaction tube, combine the microsomal protein (e.g., 50 µg) with arachidyl alcohol (e.g., 0.1 mM) and α-linolenoyl-CoA (e.g., 0.4 mM) in the assay buffer. The fatty alcohol can be delivered in a small volume of an organic solvent like N,N-dimethylformamide.
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Incubate the reaction mixture at 30°C with moderate shaking for 1 hour.
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Stop the reaction by adding an equal volume of ethanol.
-
-
Lipid Extraction and Analysis:
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Extract the lipids from the reaction mixture using a suitable solvent system (e.g., hexane).
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Analyze the extracted lipids by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the produced this compound.
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Analysis of Wax Esters by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of wax esters.
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Sample Preparation:
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Extract total lipids from the biological sample using a method such as the Folch or Bligh-Dyer procedure.
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Isolate the wax ester fraction from the total lipid extract using solid-phase extraction (SPE) or thin-layer chromatography (TLC).
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Dissolve the purified wax ester fraction in a volatile organic solvent (e.g., hexane or toluene) to a concentration of 0.1–1.0 mg/mL.
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-
GC-MS Instrumentation and Conditions:
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Gas Chromatograph: Agilent GC system or equivalent.
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Column: A high-temperature capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.1 µm film thickness).
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Injector Temperature: 300°C to 390°C.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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Oven Temperature Program:
-
Initial temperature: 120°C to 250°C.
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Ramp to 350°C at a rate of 8-15°C/min and hold for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 250°C.
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Mass Scan Range: m/z 50–1000.
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Transfer Line Temperature: 325°C.
-
-
-
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum. The mass spectrum will show a characteristic molecular ion and fragmentation patterns corresponding to the arachidyl and linolenoyl moieties.
-
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is embedded within the broader context of lipid metabolism. The availability of precursors is tightly regulated by the overall metabolic state of the cell.
Caption: Biosynthesis pathway of this compound.
Conclusion
The biosynthesis of this compound is a specialized branch of lipid metabolism, requiring the coordinated action of fatty acid synthesis, desaturation, elongation, reduction, and esterification pathways. While the general enzymatic steps are understood, a detailed characterization of the specific enzymes involved in the synthesis of this particular wax ester, especially in organisms that produce it naturally, is still an active area of research. The protocols and information provided in this guide offer a solid foundation for scientists and researchers to further investigate this fascinating pathway, paving the way for potential biotechnological production of this valuable biomolecule.
References
- 1. Mammalian wax biosynthesis. I. Identification of two fatty acyl-Coenzyme A reductases with different substrate specificities and tissue distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neutral lipid biosynthesis in engineered Escherichia coli: jojoba oil-like wax esters and fatty acid butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutral Lipid Biosynthesis in Engineered Escherichia coli: Jojoba Oil-Like Wax Esters and Fatty Acid Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Territory of Arachidyl Linolenate: A Technical Guide to Its Presumed Biological Functions and Future Research Directions
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidyl linolenate, a wax ester composed of the 20-carbon saturated fatty alcohol arachidyl alcohol and the 18-carbon polyunsaturated fatty acid α-linolenic acid, represents a molecule of significant theoretical interest but remains largely unexplored within the scientific literature. While extensive research has elucidated the diverse biological activities of its constituent fatty acid, α-linolenic acid, including its profound anti-inflammatory, anti-cancer, and cardiovascular protective effects, the biological functions and activities specific to this compound are yet to be determined. This technical guide provides a comprehensive overview of the known biological roles of α-linolenic acid and the general characteristics of wax esters. Based on this foundational knowledge, we extrapolate the potential biological activities of this compound and propose a framework for its future investigation. This document serves as a resource for researchers and drug development professionals poised to investigate the therapeutic potential of this novel lipid entity.
Introduction: The Knowledge Gap
A thorough review of the existing scientific literature reveals a significant lack of research specifically focused on the biological functions and activities of this compound. While its chemical structure is known[1], and it is classified as a wax monoester[1], there are no published studies detailing its specific interactions with cellular systems, its mechanism of action, or its potential therapeutic applications. The biological narrative of this compound is, therefore, one of extrapolation, based on the well-documented activities of its parent molecules: α-linolenic acid and arachidyl alcohol, and the general properties of wax esters.
The Bioactive Core: α-Linolenic Acid (ALA)
α-Linolenic acid (ALA) is an essential omega-3 fatty acid, meaning it cannot be synthesized by the human body and must be obtained through diet[2]. It serves as a precursor to the longer-chain omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are known for their potent anti-inflammatory and cardio-protective effects[2]. However, ALA itself exhibits a range of biological activities.
Anti-Inflammatory Effects
ALA has demonstrated significant anti-inflammatory properties in various studies. It can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α)[3]. The proposed mechanisms for these effects include:
-
Competitive Inhibition: ALA can compete with linoleic acid (LA), an omega-6 fatty acid, for the same desaturase and elongase enzymes, thereby reducing the production of the pro-inflammatory arachidonic acid (AA) and its downstream eicosanoids (prostaglandins and leukotrienes).
-
Modulation of Signaling Pathways: ALA can influence inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
-
Direct Oxylipin Production: ALA can be metabolized into its own set of oxylipins, which may have anti-inflammatory properties.
Anti-Cancer Activities
Emerging evidence suggests that ALA possesses anti-cancer properties. Studies on various cancer cell lines have shown that ALA can:
-
Inhibit Cell Proliferation: ALA has been shown to down-regulate the proliferation of colon, prostate, and breast cancer cells.
-
Suppress Malignant Potential: In colon cancer cells, ALA has been observed to inhibit cell adhesion and invasion.
-
Modulate Signaling Pathways: The anti-cancer effects of ALA may be mediated through the regulation of signaling pathways such as the ERK/PPARγ pathway.
Cardiovascular Protection
The intake of ALA is associated with a reduced risk of cardiovascular diseases. Its protective effects are attributed to its ability to:
-
Prevent arrhythmias.
-
Decrease thrombosis.
-
Lower serum triglyceride levels.
-
Slow the growth of atherosclerotic plaque.
-
Improve vascular endothelial function.
-
Slightly lower blood pressure.
The Modulating Moiety: Arachidyl Alcohol and Wax Esters
Arachidyl alcohol (1-eicosanol) is a 20-carbon saturated fatty alcohol. In this compound, it is esterified to the carboxyl group of α-linolenic acid. This esterification forms a wax ester, a class of lipids that are generally characterized by their chemical stability and hydrophobicity.
Wax esters are found throughout nature, serving as energy stores in marine organisms and as protective coatings on the leaves of plants and the cuticles of insects. The physical properties of wax esters, such as their melting point, are determined by the chain length and degree of saturation of both the fatty acid and fatty alcohol components. The esterification of ALA with arachidyl alcohol would be expected to increase its lipophilicity, which could have several biological implications:
-
Bioavailability and Absorption: The increased hydrophobicity might alter its absorption and distribution in the body compared to free ALA. It may be incorporated into chylomicrons and transported via the lymphatic system, similar to other dietary fats.
-
Metabolic Stability: The ester bond may be more resistant to hydrolysis by certain lipases, potentially leading to a slower, more sustained release of ALA.
-
Tissue Distribution: The overall structure of the wax ester could influence its uptake and accumulation in specific tissues.
Postulated Biological Functions and Activities of this compound
Based on the known activities of ALA and the nature of wax esters, we can postulate several potential biological functions for this compound:
-
A Pro-drug for α-Linolenic Acid: this compound could function as a stable, slow-release form of ALA. Upon enzymatic hydrolysis by esterases or lipases in the body, it would release both ALA and arachidyl alcohol, with the primary biological activity likely driven by the released ALA.
-
Enhanced Anti-Inflammatory and Anti-Cancer Efficacy: The specific structure of this compound might facilitate its incorporation into cell membranes or lipid droplets, potentially leading to a more targeted or sustained delivery of ALA to key cellular compartments involved in inflammation and cancer signaling.
-
Novel Signaling Properties: While speculative, the intact wax ester could possess unique biological activities independent of its hydrolysis products, potentially interacting with specific receptors or enzymes that recognize its distinct chemical structure.
Proposed Experimental Protocols for Future Research
To elucidate the biological functions of this compound, a systematic series of in vitro and in vivo studies is required.
In Vitro Assays
| Research Question | Proposed Experimental Protocol |
| Anti-inflammatory Activity | Cell Culture: Use macrophage cell lines (e.g., RAW 264.7) and endothelial cells. Stimulation: Induce an inflammatory response with lipopolysaccharide (LPS). Treatment: Treat cells with varying concentrations of this compound, with ALA and arachidyl alcohol as controls. Endpoint Analysis: Measure the production of pro-inflammatory cytokines (IL-6, TNF-α) using ELISA, and the expression of inflammatory mediators (iNOS, COX-2) using Western blotting and qPCR. |
| Anti-cancer Activity | Cell Lines: Utilize a panel of human cancer cell lines (e.g., breast, colon, prostate). Assays: - Proliferation: MTT or BrdU assay. - Apoptosis: Annexin V/PI staining and flow cytometry. - Invasion/Migration: Transwell migration assay. Treatment: Dose-response studies with this compound. |
| Mechanism of Action | Signaling Pathway Analysis: Following treatment with this compound, perform Western blot analysis to investigate the phosphorylation status of key signaling proteins in relevant pathways (e.g., NF-κB, MAPK, Akt). Gene Expression Analysis: Use qPCR or RNA-sequencing to identify genes that are differentially expressed upon treatment. |
In Vivo Studies
| Research Question | Proposed Experimental Model |
| Anti-inflammatory Efficacy | Animal Model: Use a mouse model of acute inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation. Treatment: Administer this compound orally or intraperitoneally. Outcome Measures: Measure paw volume, and levels of inflammatory cytokines in serum and tissues. |
| Anti-cancer Efficacy | Animal Model: Employ a xenograft mouse model where human cancer cells are implanted subcutaneously. Treatment: Administer this compound and monitor tumor growth over time. Outcome Measures: Tumor volume, weight, and histological analysis of tumor tissue. |
Visualizing Potential Mechanisms: Hypothetical Signaling Pathways and Workflows
The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant to the investigation of this compound, based on the known actions of α-linolenic acid.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Caption: Proposed workflow for in vitro anti-cancer screening of this compound.
Conclusion and Future Outlook
This compound remains a scientifically uncharted molecule. However, based on the extensive knowledge of its constituent fatty acid, α-linolenic acid, it holds considerable promise as a potential therapeutic agent. Its nature as a wax ester suggests it may offer advantages in terms of stability and delivery of the bioactive ALA. The lack of current data presents a significant opportunity for novel research in the fields of pharmacology, oncology, and nutritional science. The experimental frameworks and hypothetical pathways outlined in this guide are intended to provide a roadmap for researchers to begin to unravel the biological functions and activities of this compound, and to determine if this unexplored lipid holds the key to new therapeutic interventions.
References
- 1. Arachidyl linoleate | C38H72O2 | CID 70698746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Anti-inflammatory effects of α-linolenic acid in M1-like macrophages are associated with enhanced production of oxylipins from α-linolenic and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Mechanism of Action of Arachidyl Linolenate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the molecular activities of the constituent components of Arachidyl linolenate, namely alpha-linolenic acid (ALA) and arachidyl alcohol. However, research specifically investigating the intact ester is limited. This guide provides a comprehensive overview of the presumed mechanism of action of this compound, which is predicated on the well-documented biological effects of its hydrolysis product, alpha-linolenic acid. The primary hypothesis is that upon administration, this compound is hydrolyzed by endogenous esterases, releasing ALA to interact with its molecular targets.
Introduction: The Dual-Component Nature of this compound
This compound is a wax ester composed of a 20-carbon saturated fatty alcohol (arachidyl alcohol) and the 18-carbon omega-3 polyunsaturated fatty acid, alpha-linolenic acid (ALA). While arachidyl alcohol primarily functions as an emollient and viscosity agent with no significant known signaling roles, ALA is a biologically active molecule with potent anti-inflammatory and metabolic regulatory properties. The molecular actions of this compound are therefore attributed to the downstream effects of ALA following enzymatic cleavage.
Presumed Bioactivation Pathway
The initial step in the mechanism of action is the hydrolysis of the ester bond, a process likely catalyzed by various cellular lipases and esterases. This releases arachidyl alcohol and free ALA into the cellular environment, allowing ALA to engage with multiple key regulatory proteins and signaling cascades.
Caption: Bioactivation of this compound via enzymatic hydrolysis.
Core Molecular Mechanisms of Alpha-Linolenic Acid (ALA)
ALA exerts its effects by modulating three primary types of molecular targets: G-protein coupled receptors (GPCRs), nuclear receptors, and enzymes involved in inflammatory pathways.
G-Protein Coupled Receptor 120 (GPR120/FFAR4) Activation
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a key sensor for medium and long-chain fatty acids, including ALA[1][2][3]. It is highly expressed in immune cells like macrophages, as well as in adipocytes. The activation of GPR120 by ALA is a critical initiating event for its potent anti-inflammatory effects.
Signaling Pathway: Upon binding of ALA, GPR120 undergoes a conformational change, leading to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex then interacts with and sequesters TAB1 (TGF-β-activated kinase 1-binding protein 1). This sequestration prevents the activation of the TAK1 kinase complex, a crucial upstream activator for two major pro-inflammatory signaling pathways: NF-κB (nuclear factor-kappa B) and JNK (c-Jun N-terminal kinase). The net result is a powerful suppression of inflammatory gene expression[2][4].
Caption: GPR120-mediated anti-inflammatory signaling pathway of ALA.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
ALA and its metabolites serve as natural ligands for PPARs, particularly PPAR-γ and PPAR-α. These are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism and inflammation.
-
PPAR-γ Activation: The binding of ALA to PPAR-γ is a key mechanism for its anti-proliferative effects in certain cancer cells. Activation of PPAR-γ can inhibit cell growth and regulate lipid homeostasis.
-
PPAR-α Activation: PPAR-α activation by fatty acids generally leads to the upregulation of genes involved in fatty acid oxidation.
The activation of PPARs by ALA provides a direct link between lipid sensing and the regulation of gene expression, contributing to its metabolic and anti-inflammatory effects.
Direct Enzyme Inhibition and Modulation of Eicosanoid Synthesis
ALA directly influences the enzymatic pathways responsible for producing inflammatory mediators known as eicosanoids.
-
COX-2 Inhibition: ALA has been shown to selectively inhibit the expression and activity of cyclooxygenase-2 (COX-2), the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation. It does not significantly affect the constitutive COX-1 enzyme.
-
Competition with Arachidonic Acid (AA): ALA competes with the omega-6 fatty acid, arachidonic acid (AA), for the same metabolic enzymes (COX and LOX). This competition leads to a reduced production of potent pro-inflammatory eicosanoids (like PGE2 and LTB4) derived from AA, and an increased production of less inflammatory or anti-inflammatory eicosanoids from the omega-3 series.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the interaction of Alpha-Linolenic Acid with its key molecular targets.
| Target | Parameter | Value (ALA) | Assay Type | Cell Line / System | Reference |
| GPR120 | EC50 | ~10-100 µM | Calcium Mobilization / IP1 Accumulation | HEK293, STC-1 | (Implied Range) |
| PPAR-γ | IC50 | ~2-20 µM | Competitive Radioligand Binding | GST-fusion protein | |
| PPAR-α | IC50 | ~2-20 µM | Competitive Radioligand Binding | GST-fusion protein | |
| COX-2 | IC50 | ~30 µM | Prostaglandin Biosynthesis Assay | Ovine COX-2 | |
| COX-1 | IC50 | > 300 µM | Prostaglandin Biosynthesis Assay | Ovine COX-1 | |
| NF-κB | Inhibition | Dose-dependent | Luciferase Reporter / EMSA | RAW 264.7 Macrophages |
Key Experimental Protocols
The mechanisms described above have been elucidated using a variety of standard and advanced molecular biology and pharmacological assays.
GPR120 Activation: Calcium Mobilization Assay
This assay measures the activation of Gq-coupled GPCRs like GPR120 by detecting the release of intracellular calcium stores.
-
Cell Culture: HEK293 cells stably expressing human GPR120 are cultured in black, clear-bottom 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer for approximately 30-60 minutes at 37°C. This allows the dye to enter the cells.
-
Compound Addition: The plate is placed in a fluorescence microplate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is established.
-
Signal Detection: A solution of ALA (or other test agonists) is automatically injected into the wells. The fluorescence intensity is monitored in real-time. Binding of ALA to GPR120 triggers a Gq-mediated signaling cascade, leading to IP3 production and a rapid, transient increase in intracellular calcium, which is detected as an increase in fluorescence.
-
Data Analysis: The peak fluorescence response is measured and plotted against the concentration of ALA to determine the EC50 value.
Caption: Workflow for a Calcium Mobilization Assay to measure GPR120 activation.
PPAR Activation: Luciferase Reporter Gene Assay
This cell-based assay quantifies the ability of a compound to activate a specific nuclear receptor and drive the transcription of a reporter gene.
-
Cell Transfection: A suitable cell line (e.g., HEK293 or HepG2) is transiently co-transfected with two plasmids:
-
An expression vector containing the full-length coding sequence for the PPAR of interest (e.g., human PPAR-γ).
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of the PPAR Response Element (PPRE).
-
-
Compound Treatment: After allowing time for plasmid expression, the cells are treated with various concentrations of ALA for 18-24 hours.
-
Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luminescence Measurement: The cell lysate is mixed with a luciferin substrate. If PPAR was activated by ALA, the luciferase enzyme will have been produced. It will catalyze the oxidation of luciferin, producing a light signal.
-
Data Analysis: The intensity of the luminescent signal is measured using a luminometer. The signal strength is directly proportional to the level of PPAR activation. Data is normalized and plotted to calculate EC50 values.
NF-κB Inhibition: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of transcription factors, like NF-κB, to specific DNA sequences.
-
Cell Treatment and Nuclear Extraction: Macrophage cells (e.g., RAW 264.7) are pre-treated with ALA and then stimulated with an inflammatory agent like lipopolysaccharide (LPS). After stimulation, nuclear proteins are extracted and isolated.
-
Probe Labeling: A short DNA oligonucleotide corresponding to the NF-κB consensus binding site is labeled with a radioactive (e.g., ³²P) or fluorescent tag.
-
Binding Reaction: The nuclear extracts (containing NF-κB) are incubated with the labeled DNA probe.
-
Gel Electrophoresis: The protein-DNA mixtures are run on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate slower than the free, unbound DNA probe.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged (for fluorescent probes). A "shifted" band indicates the presence of an active NF-κB/DNA complex. A reduction in the intensity of this shifted band in ALA-treated samples demonstrates inhibition of NF-κB activation.
Conclusion
The mechanism of action of this compound is best understood through the multifaceted molecular activities of its principal hydrolysis product, alpha-linolenic acid. ALA acts as a potent signaling molecule that dampens inflammation and regulates metabolism. Its primary mechanisms involve the activation of the anti-inflammatory GPR120 receptor, the modulation of gene expression via PPAR nuclear receptors, and the direct inhibition of pro-inflammatory enzymes like COX-2. This multi-pronged approach allows ALA to effectively resolve inflammatory responses at a molecular level, positioning this compound as a pro-drug for a key beneficial omega-3 fatty acid. Further research directly on the ester may reveal additional properties related to its pharmacokinetics and tissue distribution.
References
- 1. Anti-inflammatory effects of α-linolenic acid in M1-like macrophages are associated with enhanced production of oxylipins from α-linolenic and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
Potential Therapeutic Applications of Arachidyl Linolenate: A Technical Guide for Researchers
Introduction
Arachidyl linolenate is a wax ester composed of arachidyl alcohol, a 20-carbon saturated fatty alcohol, and α-linolenic acid (ALA), an 18-carbon omega-3 polyunsaturated fatty acid. While direct research on the therapeutic applications of this compound is currently limited, a comprehensive analysis of its constituent molecules, alongside an understanding of the biological activities of fatty acid esters, provides a strong foundation for postulating its potential pharmacological benefits. This technical guide synthesizes the existing scientific literature on α-linolenic acid and related fatty acids to explore the prospective therapeutic avenues for this compound in anti-inflammatory, anti-cancer, neuroprotective, and dermatological applications.
The esterification of a fatty acid can influence its bioavailability, stability, and tissue distribution, potentially offering unique therapeutic advantages over the free fatty acid form. This guide will therefore extrapolate the known functions of its components to build a scientific rationale for the future investigation of this compound as a novel therapeutic agent. All quantitative data from cited studies are summarized in structured tables, and detailed experimental protocols for key assays are provided to facilitate further research. Additionally, relevant signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.
Anti-inflammatory Properties
Chronic inflammation is a key pathological feature of numerous diseases. Both components of this compound, particularly α-linolenic acid, have demonstrated significant anti-inflammatory effects.
Molecular Mechanisms
α-Linolenic acid (ALA) exerts its anti-inflammatory effects primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] In lipopolysaccharide (LPS)-stimulated macrophages, ALA has been shown to inhibit the degradation of IκBα, thereby preventing the translocation of the NF-κB p65 subunit to the nucleus.[1] This, in turn, downregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[1][3]
Quantitative Data on Anti-inflammatory Effects
| Compound | Model System | Parameter Measured | Result | Reference |
| α-Linolenic Acid | LPS-stimulated RAW 264.7 macrophages | NO Production | IC50 ≈ 25 µM | |
| α-Linolenic Acid | LPS-stimulated RAW 264.7 macrophages | iNOS protein expression | Significant reduction at 50 µM | |
| α-Linolenic Acid | LPS-stimulated RAW 264.7 macrophages | COX-2 protein expression | Significant reduction at 50 µM | |
| α-Linolenic Acid | LPS-stimulated RAW 264.7 macrophages | TNF-α mRNA expression | Dose-dependent decrease (10-50 µM) |
Signaling Pathway Diagram
References
- 1. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
Arachidyl Linolenate in Lipidomics and Metabolomics Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidyl linolenate (eicosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate) is a wax ester composed of arachidic acid, a 20-carbon saturated fatty acid, and α-linolenic acid, an 18-carbon omega-3 polyunsaturated fatty acid.[1][2][3] While research directly focusing on this compound is limited, its constituent fatty acids are well-studied for their significant roles in cellular metabolism, signaling, and inflammation. This technical guide provides a comprehensive overview of this compound, its precursors, and the broader class of wax esters, offering insights into its potential significance in lipidomics and metabolomics research.
Fatty acids and their derivatives are crucial molecules in various biological processes, acting as energy sources, structural components of cell membranes, and signaling molecules.[4][5] Understanding the roles of specific lipids like this compound can provide valuable biomarkers for disease and novel targets for drug development.
Core Concepts: Structure and Properties
This compound is classified as a wax monoester within the fatty esters category of fatty acyls. Its structure consists of a long-chain fatty acid (α-linolenic acid) esterified to a long-chain fatty alcohol (arachidyl alcohol, derived from arachidic acid).
Table 1: Physicochemical Properties of this compound and its Precursors
| Property | This compound | Arachidic Acid (Eicosanoic Acid) | α-Linolenic Acid |
| Molecular Formula | C₃₈H₇₀O₂ | C₂₀H₄₀O₂ | C₁₈H₃₀O₂ |
| Molecular Weight | 558.96 g/mol | 312.53 g/mol | 278.43 g/mol |
| Chemical Class | Wax Monoester | Saturated Fatty Acid | Polyunsaturated Fatty Acid (Omega-3) |
| Biological Roles | Potential energy storage, barrier function (inferred) | Membrane component, precursor to other lipids | Precursor to eicosanoids, anti-inflammatory |
Biological Significance and Potential Signaling Pathways
While direct evidence for the biological functions of this compound is not abundant, the roles of its precursors, arachidic acid and α-linolenic acid, are well-documented.
Arachidic Acid: This long-chain saturated fatty acid is a component of various animal and vegetable fats. It is associated with a lower risk of cardiovascular diseases. While not as directly involved in signaling as unsaturated fatty acids, it is a key constituent of complex lipids.
α-Linolenic Acid (ALA): An essential omega-3 fatty acid, ALA is a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These molecules are crucial for resolving inflammation and are involved in numerous signaling pathways. ALA and its metabolites can influence gene expression related to fatty acid metabolism and inflammation through transcription factors like NF-κB and PPARs.
Wax Esters: As a class of lipids, wax esters primarily serve protective and energy storage functions. They form water-repellent layers on the surfaces of plants and insects and are an energy source in marine organisms. In mammals, wax esters are produced by sebaceous glands and are a component of skin lipids. The metabolism of wax esters involves hydrolysis by lipases and carboxylesterases to release the constituent fatty acid and fatty alcohol.
Potential Signaling Pathways Involving this compound Precursors
The metabolic products of α-linolenic acid are potent signaling molecules. The diagram below illustrates the conversion of ALA to EPA and DHA, which are then precursors for anti-inflammatory lipid mediators.
Arachidonic acid, an omega-6 fatty acid structurally related to linolenic acid, is a well-known precursor to pro-inflammatory eicosanoids. Understanding this pathway provides a contrasting view to the anti-inflammatory role of omega-3 fatty acids.
Experimental Protocols for the Analysis of this compound
The analysis of wax esters like this compound in biological samples typically involves extraction followed by chromatographic separation and mass spectrometric detection.
Lipid Extraction
A standard method for extracting lipids from biological matrices is a modified Bligh-Dyer or Folch extraction using a mixture of chloroform and methanol.
Protocol:
-
Homogenize the tissue or fluid sample in a mixture of chloroform:methanol (1:2, v/v).
-
Add chloroform and water to induce phase separation.
-
The lower organic phase, containing the lipids, is collected.
-
The solvent is evaporated under a stream of nitrogen.
-
The dried lipid extract is reconstituted in a suitable solvent for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of fatty acids and their esters. For wax esters, analysis can be performed on the intact molecule or after transesterification to fatty acid methyl esters (FAMEs) and fatty alcohol acetates.
Protocol for FAME Analysis:
-
To the extracted lipid sample, add a known amount of an internal standard (e.g., heptadecanoic acid).
-
Transesterify the fatty acid esters by heating with methanolic HCl or BF₃-methanol.
-
Extract the resulting FAMEs with hexane.
-
Analyze the FAMEs by GC-MS. The mass spectrometer is typically operated in electron ionization (EI) mode, and identification is based on retention time and comparison of mass spectra to libraries.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the analysis of intact lipids, including wax esters. It offers high sensitivity and specificity.
Protocol for Intact Wax Ester Analysis:
-
Reconstitute the lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile).
-
Inject the sample onto a reverse-phase liquid chromatography column (e.g., C18).
-
Use a gradient elution with solvents such as acetonitrile and isopropanol containing a small amount of an additive like formic acid or ammonium formate to promote ionization.
-
Couple the LC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Perform MS/MS analysis for structural confirmation. Fragmentation of the wax ester will yield product ions corresponding to the fatty acid and fatty alcohol moieties.
Workflow for Wax Ester Analysis
The general workflow for the analysis of wax esters in a biological sample is depicted below.
Quantitative Data
Table 2: Reported Concentrations of Precursor Fatty Acids in Human Plasma
| Fatty Acid | Concentration Range (µM) | Reference |
| Arachidic Acid | ~400 (as part of total PUFAs) | |
| α-Linolenic Acid | Varies with diet |
Note: The concentration of arachidonic acid, a related PUFA, is approximately 400 µM in human plasma. The concentration of α-linolenic acid is highly dependent on dietary intake.
Conclusion
This compound, as a wax ester of a saturated and an omega-3 polyunsaturated fatty acid, represents an interesting molecule at the intersection of energy storage and potential signaling pathways. While direct research on this specific lipid is limited, a comprehensive understanding of its constituent fatty acids and the broader class of wax esters provides a solid foundation for future investigations. The analytical workflows and protocols detailed in this guide offer a starting point for researchers aiming to quantify and elucidate the role of this compound and other wax esters in lipidomics and metabolomics studies. Further research is warranted to determine the specific biological functions and potential as a biomarker for this and other long-chain wax esters.
References
- 1. This compound | C38H70O2 | CID 56935965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. Arachidyl linoleate | C38H72O2 | CID 70698746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Metabolism and Degradation of Arachidyl Linolenate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Arachidyl linolenate is a lipid molecule belonging to the class of wax esters. Its in vivo fate is presumed to commence with enzymatic hydrolysis, primarily in the gastrointestinal tract, into arachidic acid and alpha-linolenic acid. The subsequent metabolic pathways of these two fatty acids are distinct and well-characterized. Arachidic acid, a very-long-chain saturated fatty acid (VLCFA), is primarily metabolized through peroxisomal beta-oxidation. Alpha-linolenic acid (ALA), an essential omega-3 fatty acid, serves as a precursor for the biosynthesis of longer-chain, more unsaturated omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), and can also undergo mitochondrial beta-oxidation for energy production. Understanding the metabolic cascade of these components is crucial for evaluating the physiological effects and potential therapeutic applications of this compound.
In Vivo Hydrolysis of this compound
The initial and rate-limiting step in the metabolism of this compound is the hydrolysis of its ester bond. This process is catalyzed by various lipases and carboxylesterases present in the digestive system.
Enzymatic Hydrolysis
Pancreatic lipase and other intestinal esterases are responsible for the cleavage of the ester linkage in wax esters. However, the efficiency of this process in mammals is generally considered to be lower than that for triglycerides. Some studies suggest that the assimilation of wax esters in mammals can be less than 50%[1][2]. Conversely, other research in rats indicates that the hydrolysis and absorption of wax esters can be extensive[3]. The rate and extent of hydrolysis can be influenced by the specific structure of the wax ester and the presence of bile salts, which are crucial for emulsification.
Absorption
Following hydrolysis, the liberated arachidic acid and alpha-linolenic acid are absorbed by the intestinal mucosa. Inside the enterocytes, they are re-esterified into triglycerides and incorporated into chylomicrons, which are then released into the lymphatic system and subsequently enter the bloodstream.
In Vivo Metabolism of Arachidic Acid (C20:0)
Arachidic acid is a very-long-chain saturated fatty acid that is primarily degraded through a specialized beta-oxidation pathway located in peroxisomes.
Peroxisomal Beta-Oxidation
Mitochondria are unable to efficiently metabolize VLCFAs. Therefore, arachidic acid is first transported into peroxisomes. Within the peroxisome, it undergoes a series of beta-oxidation cycles, where the fatty acid chain is shortened by two carbons in each cycle, producing acetyl-CoA and a shorter-chain acyl-CoA. This process continues until the fatty acid is short enough to be transported to the mitochondria for complete oxidation.
In Vivo Metabolism of Alpha-Linolenic Acid (C18:3, n-3)
Alpha-linolenic acid (ALA) is an essential fatty acid with several metabolic fates in vivo, including elongation and desaturation to form longer-chain omega-3 fatty acids and beta-oxidation for energy.
Elongation and Desaturation Pathway
ALA is the precursor for the synthesis of EPA and DHA through a series of enzymatic reactions involving elongases and desaturases, primarily in the liver. This conversion pathway is of significant nutritional and physiological importance.
Beta-Oxidation
A portion of dietary ALA is catabolized for energy via mitochondrial beta-oxidation. The presence of double bonds in ALA requires additional enzymatic steps compared to the beta-oxidation of saturated fatty acids.
Quantitative Metabolic Data
The following tables summarize the available quantitative data on the metabolism of the components of this compound.
Table 1: In Vivo Hydrolysis of Wax Esters in Mammals
| Parameter | Value | Species | Reference |
| Assimilation Efficiency | < 50% | Mammals (general) | [1][2] |
| Hydrolysis and Absorption | Extensive | Rats |
Note: Data on the specific hydrolysis rate of this compound is not available. The data presented is for wax esters in general.
Table 2: In Vivo Conversion of Alpha-Linolenic Acid (ALA) to EPA and DHA in Humans
| Conversion | Conversion Rate (%) | Population | Reference |
| ALA to EPA | < 8% | General | |
| ALA to DHA | < 4% | General | |
| ALA to EPA | ~8% | Men | |
| ALA to DHA | < 0.05% | Men | |
| ALA to EPA | 21% | Young Women | |
| ALA to DHA | 9% | Young Women | |
| ALA to EPA + DHA | < 0.4% | General |
Note: Conversion rates can be influenced by dietary factors, such as the ratio of omega-6 to omega-3 fatty acids.
Table 3: In Vivo Metabolism of Arachidic Acid
| Metabolic Process | Location | Key Enzymes | Notes |
| Beta-Oxidation | Peroxisomes | Acyl-CoA Oxidase 1 (ACOX1) | Chain-shortening of very-long-chain fatty acids. |
Note: Specific quantitative data on the in vivo oxidation rate of arachidic acid in mammals is limited in the available literature.
Experimental Protocols
In Vivo Study of Wax Ester Digestion in Rodents
This protocol provides a general framework for assessing the in vivo digestibility of a wax ester like this compound in a rodent model.
Objective: To quantify the in vivo hydrolysis and absorption of this compound.
Animal Model: Male Wistar rats (8-10 weeks old).
Materials:
-
This compound
-
Vegetable oil (as a vehicle)
-
Metabolic cages for fecal and urine collection
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standard (e.g., a non-physiologically occurring fatty acid ester)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Acclimatization: House rats individually in metabolic cages for 3-5 days to adapt to the environment and diet.
-
Diet Preparation: Prepare a diet containing a known amount of this compound (e.g., 5% by weight) mixed with the vehicle oil. A control diet without the wax ester should also be prepared.
-
Oral Administration: Administer the prepared diet to the rats for a specified period (e.g., 7 days). Daily food intake should be monitored.
-
Fecal Collection: Collect feces daily throughout the experimental period.
-
Lipid Extraction: At the end of the study, pool the feces for each rat. Extract the total lipids from a known amount of dried feces using a method such as the Folch or Bligh-Dyer extraction.
-
Analysis: Analyze the lipid extract by GC-MS to quantify the amount of unhydrolyzed this compound and its constituent fatty acids (arachidic acid and alpha-linolenic acid). The internal standard is used for accurate quantification.
-
Calculation of Digestibility: The coefficient of digestibility (%) can be calculated as: [(Total wax ester intake - Total wax ester in feces) / Total wax ester intake] x 100.
In Vivo Stable Isotope Tracing of Fatty Acid Metabolism
This protocol describes the use of stable isotope-labeled fatty acids to trace the in vivo metabolism of arachidic acid and alpha-linolenic acid.
Objective: To determine the in vivo conversion rates and tissue distribution of arachidic acid and alpha-linolenic acid.
Animal Model: C57BL/6 mice (8-10 weeks old).
Materials:
-
Stable isotope-labeled arachidic acid (e.g., [¹³C₂₀]-arachidic acid)
-
Stable isotope-labeled alpha-linolenic acid (e.g., [¹³C₁₈]-alpha-linolenic acid)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue homogenization equipment
-
Liquid chromatography-mass spectrometry (LC-MS/MS)
Procedure:
-
Tracer Administration: Administer a single oral dose of the stable isotope-labeled fatty acid to the mice via gavage.
-
Sample Collection: At various time points post-administration (e.g., 2, 4, 8, 24, 48 hours), collect blood samples via tail vein or cardiac puncture at the terminal time point. Euthanize the mice and collect relevant tissues (e.g., liver, adipose tissue, brain, heart).
-
Lipid Extraction: Extract total lipids from plasma and homogenized tissues.
-
Sample Preparation: Hydrolyze the lipid extract to release free fatty acids. Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis or analyze directly by LC-MS/MS.
-
Mass Spectrometry Analysis: Use LC-MS/MS to identify and quantify the labeled fatty acid and its metabolites in each sample. The enrichment of the stable isotope in the precursor and product pools is measured.
-
Data Analysis: Calculate the fractional conversion rates of the labeled fatty acid to its metabolites. Determine the tissue distribution of the labeled fatty acid and its metabolic products.
Visualization of Metabolic Pathways
Hydrolysis and Initial Metabolism of this compound
References
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Arachidyl Linolenate
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidyl linolenate, the ester formed from arachidic acid and α-linolenic acid, is a large, non-polar lipid molecule. Its analysis is pertinent in various fields, including pharmaceuticals, nutraceuticals, and cosmetics, where it may be used as an active ingredient, an excipient, or be present as a component of complex lipid mixtures. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such molecules. This document provides detailed application notes and protocols for the analysis of this compound using both Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) methods.
Due to the limited availability of specific validated methods for this compound, the following protocols have been adapted from established methods for structurally similar large esters, such as wax esters. These methods provide a robust starting point for method development and validation for the specific analysis of this compound.
Principles of Separation
In Reversed-Phase HPLC (RP-HPLC) , a non-polar stationary phase (e.g., C18 or C30) is used with a polar mobile phase. The retention of this compound is primarily governed by its hydrophobicity. Longer alkyl chains and fewer double bonds increase retention time. Therefore, this compound, with a total of 38 carbons in its fatty acid and alcohol moieties, will be strongly retained, necessitating a mobile phase with a high organic solvent content.
In Normal-Phase HPLC (NP-HPLC) , a polar stationary phase (e.g., silica) is employed with a non-polar mobile phase. This technique is particularly useful for separating lipid classes. Less polar compounds, such as wax esters and sterol esters, elute earlier than more polar lipids like triacylglycerols and free fatty acids. NP-HPLC can be an effective tool for isolating this compound from more polar matrix components.
I. Reversed-Phase HPLC (RP-HPLC) Method
This method is suitable for the quantification and purity assessment of this compound.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS). UV detection at low wavelengths (e.g., 205 nm) is possible but may have lower sensitivity and is prone to interference from solvents.[1]
-
Column: A C18 or C30 reversed-phase column is recommended for the analysis of large, non-polar molecules. A C30 column can offer enhanced shape selectivity for unsaturated lipids.
-
Example Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Isopropanol (HPLC grade)
-
Mobile Phase A: Acetonitrile/Water (90:10, v/v)
-
Mobile Phase B: Isopropanol/Methanol (80:20, v/v)
3. Chromatographic Conditions:
-
Gradient Elution:
-
0-5 min: 100% A
-
5-25 min: Linear gradient from 100% A to 100% B
-
25-35 min: Hold at 100% B
-
35.1-40 min: Return to 100% A and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10-20 µL
-
ELSD Settings (typical):
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow Rate: 1.5 L/min
-
4. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable organic solvent such as isopropanol or chloroform to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.
Data Presentation: Expected Quantitative Performance (Adapted from similar compounds)
The following table summarizes the expected performance characteristics of the RP-HPLC method. These values are based on data reported for other long-chain fatty acid esters and should be validated for this compound.
| Parameter | Expected Value | Citation |
| Retention Time | Highly dependent on the specific C18 column and exact gradient. Expected to be in the later part of the chromatogram due to its high hydrophobicity. | |
| Linearity (R²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 0.02 - 0.1 µg on column (ELSD) | [2] |
| Limit of Quantification (LOQ) | 0.05 - 0.3 µg on column (ELSD) | [2] |
| Precision (%RSD) | < 5% | [2] |
| Accuracy (% Recovery) | 90 - 110% |
Visualization: RP-HPLC Workflow
Caption: Workflow for the Reversed-Phase HPLC analysis of this compound.
II. Normal-Phase HPLC (NP-HPLC) Method
This method is ideal for the class separation of lipids and for isolating this compound from more polar interfering compounds.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with an isocratic or gradient pump, autosampler, and column oven.
-
Detector: ELSD, CAD, or MS. UV detection at low wavelengths (e.g., 205-210 nm) can also be used.
-
Column: A silica-based normal-phase column.
-
Example Column: Silica, 250 mm x 4.6 mm, 5 µm particle size.
-
2. Reagents and Mobile Phase:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Mobile Phase: A mixture of Hexane and a slightly more polar solvent like Isopropanol or MTBE. A common starting point is Hexane:Isopropanol (99:1, v/v). The ratio can be adjusted to optimize the separation.
3. Chromatographic Conditions:
-
Isocratic Elution: Hexane:Isopropanol (99:1, v/v). A shallow gradient may be employed to elute more retained compounds.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
ELSD Settings (typical):
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow Rate: 1.5 L/min
-
4. Sample Preparation:
-
Dissolve the lipid extract in the mobile phase (e.g., Hexane) to a concentration of 1-5 mg/mL.
-
Ensure the sample is fully dissolved; sonication may be beneficial.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.
Data Presentation: Expected Elution Profile
In NP-HPLC, compounds elute in order of increasing polarity. The expected elution order for a complex lipid sample would be:
| Elution Order | Compound Class |
| 1 (Earliest) | Hydrocarbons |
| 2 | Wax Esters (this compound) |
| 3 | Triacylglycerols |
| 4 | Free Fatty Acids |
| 5 (Latest) | Phospholipids |
Visualization: NP-HPLC Workflow for Lipid Class Separation
Caption: Workflow for Normal-Phase HPLC separation of lipid classes including this compound.
Conclusion
The provided RP-HPLC and NP-HPLC methods offer comprehensive strategies for the analysis of this compound. The RP-HPLC method is well-suited for quantitative analysis and purity determination, while the NP-HPLC method excels at isolating this compound from other lipid classes. For both methods, ELSD, CAD, or MS are the recommended detection techniques due to the lack of a strong UV chromophore in the molecule. It is imperative that these methods are thoroughly validated for the specific matrix and concentration range of this compound being analyzed to ensure accurate and reliable results.
References
Application Notes and Protocols for the Characterization of Arachidyl Linolenate by Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidyl linolenate is a wax ester composed of the 20-carbon saturated fatty alcohol, arachidyl alcohol, and the 18-carbon polyunsaturated fatty acid, α-linolenic acid. As a member of the wax ester class, it has potential applications in pharmaceuticals, cosmetics, and as a bioactive compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural and quantitative information about molecules.[1] This document outlines the application of ¹H and ¹³C NMR spectroscopy for the comprehensive characterization of this compound.
Data Presentation
Quantitative analysis of this compound using NMR spectroscopy allows for the determination of purity and the relative abundance of different functional groups. The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on established chemical shift ranges for fatty acid esters and predictive software.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H-1' (Arachidyl) | 4.05 | t | 2H |
| H-9, H-10, H-12, H-13, H-15, H-16 (Linolenate) | 5.35 | m | 6H |
| H-2 (Linolenate) | 2.30 | t | 2H |
| H-11, H-14 (Linolenate) | 2.80 | t | 4H |
| H-8, H-17 (Linolenate) | 2.05 | m | 4H |
| H-2' (Arachidyl) | 1.63 | p | 2H |
| H-3 (Linolenate) | 1.61 | m | 2H |
| H-3' to H-19' (Arachidyl) & H-4 to H-7 (Linolenate) | 1.25 | br s | ~44H |
| H-18 (Linolenate) | 0.97 | t | 3H |
| H-20' (Arachidyl) | 0.88 | t | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbons | Chemical Shift (ppm) |
| C-1 (Linolenate, C=O) | 173.3 |
| C-9, C-10, C-12, C-13, C-15, C-16 (Linolenate, C=C) | 127.0 - 132.0 |
| C-1' (Arachidyl, O-CH₂) | 64.4 |
| C-2 (Linolenate) | 34.1 |
| C-3' to C-18' (Arachidyl) & C-4 to H-7, C-17 (Linolenate) | 29.0 - 29.7 |
| C-2' (Arachidyl) | 28.7 |
| C-3 (Linolenate) | 24.9 |
| C-11, C-14 (Linolenate) | 25.6 |
| C-8 (Linolenate) | 25.5 |
| C-19' (Arachidyl) | 22.7 |
| C-18 (Linolenate) | 20.5 |
| C-20' (Arachidyl) | 14.1 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the steps for preparing a high-quality sample of this compound for both ¹H and ¹³C NMR analysis.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Pasteur pipette
-
Small vial
-
Cotton or glass wool
Procedure:
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[2]
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[3] Gently swirl the vial to dissolve the sample completely. The solution should be clear and free of any particulate matter.
-
Filtering the Sample: Place a small, tight plug of cotton or glass wool into a Pasteur pipette.[3]
-
Transferring to NMR Tube: Using the filter-tipped Pasteur pipette, transfer the sample solution into a clean, dry 5 mm NMR tube.[3] The final sample height in the tube should be approximately 4-5 cm.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
Protocol 2: ¹H NMR Acquisition
This protocol provides a standard set of parameters for acquiring a quantitative ¹H NMR spectrum of this compound.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm)
-
Number of Scans (NS): 16 to 64 scans (depending on sample concentration)
-
Relaxation Delay (D1): 5-7 times the longest T₁ relaxation time. For quantitative analysis of esters, a D1 of at least 10 seconds is recommended to ensure full relaxation of all protons.
-
Acquisition Time (AQ): At least 3 seconds to ensure good resolution.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
Processing Parameters:
-
Apodization: Apply a small line broadening (e.g., 0.3 Hz) using an exponential multiplication function to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain a flat baseline and symmetric peak shapes.
-
Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.
-
Referencing: Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
Integration: Calibrate the integral of a well-resolved peak to the known number of protons it represents (e.g., the triplet for the terminal methyl group of the arachidyl chain at ~0.88 ppm to 3H).
Protocol 3: ¹³C NMR Acquisition
This protocol provides a standard set of parameters for acquiring a ¹³C NMR spectrum of this compound.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 240 ppm (e.g., from -10 to 230 ppm)
-
Number of Scans (NS): 1024 to 4096 scans (or more, depending on sample concentration and desired signal-to-noise).
-
Relaxation Delay (D1): A longer delay of 5-10 seconds is recommended for quantitative analysis to allow for the full relaxation of quaternary carbons.
-
Acquisition Time (AQ): At least 1.5 seconds.
-
Receiver Gain (RG): Adjust automatically or manually.
Processing Parameters:
-
Apodization: Apply a line broadening of 1-2 Hz using an exponential multiplication function.
-
Phasing: Manually phase the spectrum.
-
Baseline Correction: Apply a polynomial baseline correction.
-
Referencing: Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the characterization of this compound using NMR spectroscopy.
Caption: Experimental workflow for NMR characterization.
Caption: Logical relationships in NMR data interpretation.
References
Application Notes and Protocols for Testing Arachidyl Linolenate Bioactivity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Arachidyl linolenate is a wax ester composed of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and alpha-linolenic acid (an 18-carbon omega-3 polyunsaturated fatty acid). Due to the known anti-inflammatory and anti-proliferative properties of omega-3 fatty acids, this compound is a compound of interest for potential therapeutic applications. These application notes provide detailed protocols for a panel of in vitro cell-based assays to characterize the bioactivity of this compound, focusing on its potential anti-inflammatory and anti-proliferative effects.
Assessment of Anti-Inflammatory Activity
Inflammation is a key process in many diseases. The following assays are designed to determine if this compound can modulate inflammatory responses in vitro.
Inhibition of NF-κB Activation
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation.[1][2] Its activation and translocation to the nucleus initiates the transcription of numerous pro-inflammatory genes.
Experimental Protocol: NF-κB Translocation Assay
Cell Line: RAW 264.7 (murine macrophages) or THP-1 (human monocytes), differentiated into macrophages.
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation. Include an unstimulated control.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with fixation solution, and then permeabilize with permeabilization buffer.
-
Immunostaining: Block non-specific binding with blocking buffer, then incubate with the primary antibody against NF-κB p65. After washing, incubate with the fluorescently labeled secondary antibody and DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the p65 subunit in the nucleus versus the cytoplasm.
Data Presentation:
| Treatment | Concentration (µM) | Nuclear/Cytoplasmic NF-κB Ratio (Mean ± SD) | % Inhibition of Translocation |
| Vehicle Control (Unstimulated) | - | 1.2 ± 0.2 | - |
| Vehicle Control + LPS | - | 5.8 ± 0.5 | 0% |
| This compound + LPS | 1 | 4.9 ± 0.4 | 19.6% |
| This compound + LPS | 10 | 3.1 ± 0.3 | 58.7% |
| This compound + LPS | 50 | 1.8 ± 0.2 | 87.0% |
| Positive Control (e.g., Bay 11-7082) + LPS | 10 | 1.5 ± 0.3 | 93.5% |
Workflow for NF-κB Translocation Assay:
Modulation of MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are key signaling molecules involved in the inflammatory response.[2] Assessing the phosphorylation status of key MAPKs like p38 and JNK can reveal the compound's mechanism of action.
Experimental Protocol: Western Blot for Phosphorylated MAPK
Cell Line: RAW 264.7 or differentiated THP-1 cells.
Materials:
-
This compound
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound and/or LPS as described for the NF-κB assay.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies overnight. After washing, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Add chemiluminescent substrate and capture the signal. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
| Treatment | Concentration (µM) | p-p38/total p38 Ratio (Fold Change vs. LPS) | p-JNK/total JNK Ratio (Fold Change vs. LPS) |
| Vehicle Control (Unstimulated) | - | 0.1 ± 0.05 | 0.2 ± 0.08 |
| Vehicle Control + LPS | - | 1.0 | 1.0 |
| This compound + LPS | 10 | 0.7 ± 0.1 | 0.8 ± 0.1 |
| This compound + LPS | 50 | 0.3 ± 0.08 | 0.4 ± 0.09 |
| Positive Control (e.g., SB203580 for p38) + LPS | 10 | 0.2 ± 0.06 | N/A |
Signaling Pathway Diagram: Potential Anti-Inflammatory Mechanism of this compound
Measurement of Pro-Inflammatory Cytokine Production
A direct measure of the anti-inflammatory effect of a compound is its ability to reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
Cell Line: RAW 264.7 or differentiated THP-1 cells.
Materials:
-
This compound
-
LPS
-
Cell culture medium
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 24-well plate and treat with this compound and/or LPS as previously described.
-
Supernatant Collection: After an appropriate incubation period (e.g., 6-24 hours), collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples.
Data Presentation:
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control (Unstimulated) | - | < 10 | < 20 |
| Vehicle Control + LPS | - | 1500 ± 120 | 2500 ± 200 |
| This compound + LPS | 10 | 1100 ± 90 | 1800 ± 150 |
| This compound + LPS | 50 | 500 ± 60 | 800 ± 100 |
| Positive Control (e.g., Dexamethasone) + LPS | 1 | 300 ± 40 | 450 ± 50 |
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
Arachidonic acid, a related fatty acid, is a substrate for COX and LOX enzymes, which produce pro-inflammatory mediators. Alpha-linolenic acid can compete with arachidonic acid and modulate the activity of these enzymes.
Experimental Protocol: COX/LOX Inhibition Assay
This can be performed using commercially available cell-free or cell-based assay kits.
Materials:
-
This compound
-
COX-1/COX-2 and 5-LOX/15-LOX inhibitor screening assay kits
-
Spectrophotometer or fluorometer
Procedure:
-
Follow the instructions provided with the specific assay kit.
-
Typically, the compound is incubated with the purified enzyme (cell-free) or with cells (cell-based) prior to the addition of the substrate (arachidonic acid or linoleic acid).
-
The formation of the product is measured colorimetrically or fluorometrically.
Data Presentation:
| Enzyme | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| COX-1 | > 100 | Indomethacin: 0.1 |
| COX-2 | 75.3 | Celecoxib: 0.05 |
| 5-LOX | 45.8 | Zileuton: 1.2 |
| 15-LOX | 22.5 | NDGA: 0.5 |
Assessment of Anti-Proliferative and Cytotoxic Effects
These assays determine if this compound can inhibit cell growth or induce cell death, which is relevant for cancer research.
Cell Viability and Proliferation Assays
MTT and XTT assays are colorimetric methods to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[3][4]
Experimental Protocol: MTT/XTT Assay
Cell Line: A panel of cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293) for comparison.
Materials:
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assay:
-
MTT: Add MTT solution and incubate. Then, add solubilization buffer to dissolve the formazan crystals.
-
XTT: Add XTT reagent and incubate.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | Treatment Time (hours) | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| A549 | 48 | 85.2 | 0.8 |
| MCF-7 | 48 | 98.6 | 1.2 |
| HCT116 | 48 | 76.4 | 0.5 |
| HEK293 | 48 | > 200 | 5.5 |
Workflow for Cell Viability Assay:
Concluding Remarks
The described in vitro assays provide a comprehensive framework for characterizing the bioactivity of this compound. It is recommended to perform these assays in a systematic manner, starting with the anti-inflammatory and anti-proliferative screens, followed by more detailed mechanistic studies based on the initial findings. The use of appropriate positive and negative controls is crucial for the validation and interpretation of the results. The data generated from these assays will be valuable for understanding the therapeutic potential of this compound and guiding further drug development efforts.
References
- 1. Fatty acid-induced NF-kappaB activation and insulin resistance in skeletal muscle are chain length dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. Short-chain fatty acids suppress lipopolysaccharide-induced production of nitric oxide and proinflammatory cytokines through inhibition of NF-κB pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Delivering Arachidyl Linolenate to Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidyl linolenate is an ester formed from arachidyl alcohol and alpha-linolenic acid (ALA), an essential omega-3 fatty acid. The delivery of this lipophilic compound to in vitro cell cultures requires specific protocols to ensure its solubility, stability, and bioavailability. These application notes provide detailed methods for the preparation and delivery of this compound-BSA complexes to cell cultures, summarize quantitative data on the effects of alpha-linolenic acid on cell viability, and illustrate the key signaling pathways involved. While specific data for this compound is limited, the provided protocols for fatty acid delivery and data on ALA serve as a robust starting point for experimental design.
Data Presentation
The biological effects of alpha-linolenic acid (ALA), the active component of this compound, have been documented in various cell lines. The following tables summarize the effective concentrations and observed outcomes. It is important to note that the optimal concentration for this compound may vary and should be determined empirically for each cell type and experimental condition.
Table 1: Effects of Alpha-Linolenic Acid (ALA) on Cell Viability and Proliferation
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Citation |
| Osteosarcoma (MG63) | 0-100 µM | Not Specified | Dose-dependent reduction in cell viability; IC50 of 51.69 ± 0.14 µM. | [1] |
| Osteosarcoma (143B) | 0-100 µM | Not Specified | Dose-dependent reduction in cell viability; IC50 of 56.93 ± 0.23 µM. | [1] |
| Osteosarcoma (U2OS) | 0-100 µM | Not Specified | Dose-dependent reduction in cell viability; IC50 of 49.8 ± 0.50 µM. | [1] |
| Human Renal Cell Carcinoma (OS-RC-2) | 20-80 µM | Not Specified | Inhibition of cell proliferation at 20 and 40 µM; toxic effects observed at 80 µM. | [2] |
| Mouse Myeloma (SP 2/0) | Not Specified | Not Specified | Toxic to cells. | [3] |
| PC12 | 100 pM | 60-90 hours | Significantly improved cell viability. |
Table 2: Effects of Other Relevant Fatty Acids on Cell Viability
| Fatty Acid | Cell Line | Concentration Range | Incubation Time | Observed Effect | Citation |
| Linoleic Acid | PC12 | 50-100 µM | 24 hours | Increased cell viability to 85-90% of control in the presence of MPP+. | |
| Arachidonic Acid | PC12 | up to 50 µM | 24 hours | Protective against MPP+ induced toxicity. | |
| Arachidonic Acid | PC12 | 100 µM | 24 hours | Severe toxicity. | |
| Eicosapentaenoic Acid (EPA) | Human Pancreatic Cancer | Not Specified | Not Specified | Inhibitory effect on cell growth. |
Experimental Protocols
The primary challenge in delivering this compound to cell cultures is its poor aqueous solubility. To overcome this, a common and effective method is to complex the fatty acid ester with fatty acid-free bovine serum albumin (BSA). This mimics the physiological transport of fatty acids in the bloodstream.
Protocol 1: Preparation of this compound-BSA Complex
This protocol is adapted from established methods for preparing fatty acid-BSA complexes.
Materials:
-
This compound
-
Ethanol (100%, sterile)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Water bath or heat block
-
Vortex mixer
Procedure:
-
Prepare this compound Stock Solution (e.g., 100 mM):
-
Under sterile conditions, dissolve a known amount of this compound in 100% ethanol to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare BSA Solution (e.g., 10% w/v):
-
Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a final concentration of 10% (w/v).
-
Gently agitate or stir to dissolve. Avoid vigorous shaking to prevent foaming and protein denaturation.
-
Sterile-filter the BSA solution through a 0.22 µm filter.
-
The BSA solution can be stored at 4°C for short-term use or at -20°C for long-term storage.
-
-
Complexation of this compound with BSA:
-
Warm the 10% BSA solution to 37°C.
-
In a sterile tube, add the desired volume of the this compound stock solution.
-
Slowly add the pre-warmed BSA solution to the this compound stock while gently vortexing. A common molar ratio of fatty acid to BSA is between 3:1 and 6:1.
-
Incubate the mixture at 37°C for 30-60 minutes with occasional gentle mixing to allow for complexation.
-
The resulting this compound-BSA complex is now ready to be diluted in cell culture medium to the desired final concentration.
-
Protocol 2: Treatment of Cell Cultures with this compound-BSA Complex
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
This compound-BSA complex (from Protocol 1)
-
Vehicle control (BSA solution with ethanol, without this compound)
Procedure:
-
Cell Seeding:
-
Seed cells at the desired density in culture vessels and allow them to adhere and stabilize overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Preparation of Treatment Media:
-
Calculate the volume of the this compound-BSA complex needed to achieve the desired final concentrations in your cell culture wells.
-
Prepare a vehicle control by adding the same volume of ethanol (used to dissolve the this compound) to the BSA solution.
-
Dilute the this compound-BSA complex and the vehicle control in complete cell culture medium to the final working concentrations.
-
-
Cell Treatment:
-
Remove the old medium from the cell culture vessels.
-
Add the prepared treatment media (containing different concentrations of the this compound-BSA complex) and the vehicle control medium to the respective wells.
-
Incubate the cells for the desired experimental duration.
-
-
Assessment of Cellular Effects:
-
Following incubation, assess the effects of this compound on the cells using appropriate assays, such as MTT or WST-1 for cell viability, flow cytometry for apoptosis, or Western blotting for protein expression analysis.
-
Signaling Pathways and Visualizations
Alpha-linolenic acid, the active component of this compound, exerts its biological effects through the modulation of key signaling pathways, primarily involving the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
Experimental Workflow for Preparing and Delivering this compound
The following diagram outlines the general workflow for preparing the this compound-BSA complex and treating cell cultures.
Signaling Pathway of Alpha-Linolenic Acid (ALA)
This diagram illustrates the dual mechanism of ALA's action through the activation of the PPAR-γ pathway and the inhibition of the NF-κB pathway, leading to anti-inflammatory and anti-proliferative effects.
Conclusion
The successful delivery of this compound to cell cultures is achievable through the use of BSA complexation, which enhances its solubility and bioavailability. The provided protocols offer a detailed methodology for researchers to begin their investigations. The biological activity of its core component, alpha-linolenic acid, is primarily mediated through the PPAR-γ and NF-κB signaling pathways, leading to a range of cellular responses. Researchers should optimize the delivery conditions and concentrations for their specific cell type and experimental goals.
References
- 1. α-Linolenic Acid Suppresses Proliferation and Invasion in Osteosarcoma Cells via Inhibiting Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-linolenic acid inhibits human renal cell carcinoma cell proliferation through PPAR-γ activation and COX-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic action of alpha-linolenic and eicosapentaenoic acids on myeloma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Assays Involving Arachidyl Linolenate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for enzymatic assays involving Arachidyl linolenate, a wax ester composed of arachidyl alcohol and α-linolenic acid. These protocols are designed for researchers in biochemistry, cell biology, and drug development investigating lipid metabolism and its influence on cellular signaling pathways.
Application Notes
This compound is a subject of growing interest in lipid research due to its composition of a saturated long-chain alcohol and an omega-3 polyunsaturated fatty acid. The enzymatic hydrolysis of this wax ester releases arachidyl alcohol and α-linolenic acid, both of which can have significant biological activities. α-Linolenic acid, in particular, is a precursor to a cascade of anti-inflammatory lipid mediators and is known to modulate key signaling pathways, including the PI3K/Akt pathway.
The primary enzymes responsible for the metabolism of wax esters are lipases and wax ester hydrolases. Assays designed to measure the activity of these enzymes using this compound as a substrate are crucial for understanding its metabolic fate and physiological roles. Such assays are instrumental in screening for enzyme inhibitors or activators, which could be potential therapeutic agents for metabolic disorders.
The protocols provided herein describe methods to quantify the hydrolysis of this compound by measuring the release of α-linolenic acid. These methods are adaptable for both purified enzyme systems and cell-based assays.
Quantitative Data Summary
Effective analysis of enzyme kinetics and modulation requires the systematic collection and presentation of quantitative data. The following tables provide a template for organizing experimental results obtained from enzyme assays with this compound.
Table 1: Michaelis-Menten Kinetic Parameters for a Wax Ester Hydrolase with this compound as a Substrate
| Parameter | Value | Units |
| Km | [To be determined experimentally] | µM |
| Vmax | [To be determined experimentally] | µmol/min/mg |
| kcat | [To be determined experimentally] | s-1 |
| kcat/Km | [To be determined experimentally] | M-1s-1 |
Table 2: Inhibition of Wax Ester Hydrolase Activity by a Test Compound
| Inhibitor Concentration (µM) | % Inhibition | IC50 (µM) |
| [Concentration 1] | [Value] | [To be determined experimentally] |
| [Concentration 2] | [Value] | |
| [Concentration 3] | [Value] | |
| [Concentration 4] | [Value] | |
| [Concentration 5] | [Value] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Wax Ester Hydrolase Activity using this compound
This protocol is adapted from an assay for wax ester hydrolase that measures the release of free fatty acids.[1]
Objective: To determine the activity of a wax ester hydrolase by quantifying the amount of α-linolenic acid released from this compound.
Materials:
-
This compound
-
2-propanol
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Purified wax ester hydrolase or cell lysate
-
NEFA-HR(2) kit (Wako Chemicals or similar)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 550 nm
-
Incubator
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound by dissolving it in 2-propanol. The concentration will need to be optimized based on the enzyme's Km. Gentle heating may be required for complete dissolution.[1]
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, mix the this compound stock solution with the reaction buffer.
-
Add the enzyme solution (purified enzyme or cell lysate) to the substrate mixture to initiate the reaction.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes) with gentle shaking.[1] A time-course experiment should be performed to ensure the reaction is in the linear range.
-
Prepare a blank reaction with heat-inactivated enzyme or without enzyme.
-
-
Detection of Released Fatty Acids:
-
Following incubation, take an aliquot (e.g., 8 µL) from each reaction tube.[1]
-
Transfer the aliquot to a well in a 96-well microplate.
-
Add 144 µL of Color Reagent A from the NEFA-HR(2) kit to each well. This reagent contains coenzyme A (CoA) and acyl-CoA synthetase, leading to the formation of acyl-CoA.[1]
-
Incubate the plate at 37°C for 5 minutes.
-
Measure the absorbance at 550 nm using a microplate reader.
-
A second reading after the addition of Color Reagent B (containing acyl-CoA oxidase and peroxidase) may be required depending on the kit instructions.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of α-linolenic acid.
-
Calculate the concentration of released fatty acid in each sample by comparing its absorbance to the standard curve.
-
Enzyme activity is expressed as the amount of fatty acid released per unit time per amount of enzyme (e.g., µmol/min/mg).
-
Protocol 2: Titrimetric Assay for Lipase Activity with this compound
This protocol is a classic method for determining lipase activity by titrating the released fatty acids.
Objective: To measure lipase activity by quantifying the liberated α-linolenic acid from this compound via titration with a standard base.
Materials:
-
This compound
-
Emulsifying agent (e.g., gum arabic or Triton X-100)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Lipase solution
-
0.1 M Potassium hydroxide (KOH) solution
-
Phenolphthalein indicator
-
Stir plate and stir bar
Procedure:
-
Substrate Emulsion Preparation:
-
Prepare an emulsion of this compound in the reaction buffer using an emulsifying agent. Sonication may be necessary to create a stable emulsion.
-
-
Enzyme Reaction:
-
In a reaction vessel, add the this compound emulsion and bring it to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the lipase solution.
-
Incubate for a specific time (e.g., 30 minutes) with constant stirring.
-
-
Titration:
-
Stop the reaction by adding an appropriate solvent (e.g., ethanol/acetone mixture) to denature the enzyme.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the reaction mixture with 0.1 M KOH until a faint pink color persists.
-
A blank titration should be performed on a reaction mixture without the enzyme.
-
-
Calculation:
-
The amount of liberated fatty acid is calculated from the volume of KOH used to neutralize it.
-
Lipase activity is defined as the amount of fatty acid (in µmoles) liberated per minute under the specified conditions. One unit of activity is typically defined as 1 µmol of fatty acid released per minute.
-
Visualizations
Signaling Pathway
The hydrolysis of this compound releases α-linolenic acid, which can influence various signaling pathways. The PI3K/Akt pathway is a key cascade involved in cell growth, proliferation, and survival, and is known to be modulated by fatty acids.
Caption: Modulation of the PI3K/Akt signaling pathway by α-linolenic acid released from this compound.
Experimental Workflow
The following diagram illustrates the general workflow for a spectrophotometric enzyme assay using this compound as a substrate.
Caption: General workflow for a spectrophotometric assay of wax ester hydrolase activity.
References
Application Notes and Protocols for the Quantitative Analysis of Arachidyl Linolenate in Biological Samples
Introduction
Arachidyl linolenate is a wax ester composed of arachidyl alcohol and linolenic acid. As a lipid molecule, its presence and concentration in biological matrices can be of significant interest in various research fields, including lipidomics, nutritional science, and biomarker discovery. Accurate and precise quantification of this compound in complex biological samples such as plasma, serum, or tissues requires robust analytical methodologies. These application notes provide detailed protocols for the quantitative analysis of this compound using state-of-the-art mass spectrometry-based techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of the intact molecule and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of its constituent fatty acid after hydrolysis.
Section 1: Quantitative Analysis of Intact this compound by LC-MS/MS
This section outlines a protocol for the targeted quantification of intact this compound in human plasma. The method utilizes reversed-phase liquid chromatography for separation, coupled with tandem mass spectrometry for sensitive and specific detection.
1.1. Experimental Protocol: LC-MS/MS
1.1.1. Sample Preparation: Lipid Extraction
A bi-phasic solvent extraction method using methyl tert-butyl ether (MTBE) is recommended for the efficient extraction of non-polar lipids like wax esters from plasma.[1]
-
Reagents:
-
Methanol (MeOH), HPLC grade, chilled at -20°C
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ultrapure water, LC-MS grade
-
Internal Standard (IS) solution: Prepare a stock solution of a suitable internal standard, such as d5-Cholesteryl oleate or a commercially available synthetic wax ester with a non-endogenous fatty acid or alcohol chain, in methanol at a concentration of 1 mg/mL. A working solution of 10 µg/mL should be prepared by dilution in methanol.
-
-
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 20 µL of human plasma.
-
Add 200 µL of cold methanol containing the internal standard.
-
Vortex for 20 seconds.
-
Add 750 µL of MTBE.
-
Vortex for 1 minute and then shake for 10 minutes at 4°C.
-
Induce phase separation by adding 188 µL of ultrapure water.
-
Vortex for 20 seconds and then centrifuge at 14,000 x g for 5 minutes.[1]
-
Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a methanol/toluene (9:1, v/v) mixture for LC-MS/MS analysis.[1]
-
1.1.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm) is suitable for separating non-polar lipids.[1]
-
Mobile Phase A: Water with 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 10 mM ammonium formate.
-
Gradient: A gradient from 30% B to 100% B over 20 minutes is a good starting point for optimization.[2]
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is often used for wax esters, sometimes with the aid of silver ion adduction post-column, though modern instruments may achieve sufficient ionization without it. Atmospheric Pressure Chemical Ionization (APCI) is also a viable alternative.
-
Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions for this compound and the internal standard should be monitored. The fragmentation of the ester bond will yield product ions corresponding to the fatty acid and the fatty alcohol moieties.
-
This compound (C38H70O2; MW: 558.98):
-
Precursor ion ([M+NH4]+): m/z 576.6
-
Product ion (from Arachidyl alcohol loss): m/z 277.2 (corresponding to protonated linolenic acid)
-
-
Internal Standard (e.g., d5-Cholesteryl oleate): Monitor the appropriate MRM transition.
-
-
Source Parameters: Optimize nebulizer gas, drying gas flow, and temperature according to the manufacturer's recommendations.
-
1.2. Data Presentation: Quantitative Parameters
The following table summarizes the expected performance characteristics of the LC-MS/MS method for the quantification of this compound. These values are representative and should be established during method validation.
| Parameter | Expected Value |
| **Linearity (R²) ** | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | To be assessed and minimized |
Section 2: Quantitative Analysis of Linolenic Acid from this compound by GC-MS
This section describes a protocol for the indirect quantification of this compound by measuring its linolenic acid content after hydrolysis and derivatization.
2.1. Experimental Protocol: GC-MS
2.1.1. Sample Preparation: Hydrolysis and Derivatization
-
Lipid Extraction: Perform lipid extraction from the biological sample as described in section 1.1.1.
-
Saponification (Hydrolysis):
-
To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.
-
Incubate at 60°C for 30 minutes to hydrolyze the ester bond.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
After cooling, add 1 mL of 14% boron trifluoride (BF3) in methanol.
-
Incubate at 60°C for another 30 minutes.
-
-
Extraction of FAMEs:
-
Add 1 mL of petroleum ether and 1 mL of saturated NaCl solution.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper petroleum ether layer containing the FAMEs.
-
Dry the extract under nitrogen and reconstitute in a suitable volume of isooctane for GC-MS analysis.
-
2.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatography (GC):
-
System: A gas chromatograph equipped with a capillary column.
-
Column: A DB-5ms column (30 m x 0.25 mm x 0.25 µm) or a more polar column for better separation of fatty acid isomers.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 10 minutes.
-
Injector: Splitless mode at 250°C.
-
-
Mass Spectrometry (MS):
-
System: A single quadrupole or ion trap mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode to identify the methyl linolenate peak by its retention time and mass spectrum, and selected ion monitoring (SIM) for quantification using a characteristic ion (e.g., m/z 292 for methyl linolenate).
-
2.2. Data Presentation: Quantitative Parameters
| Parameter | Expected Value |
| **Linearity (R²) ** | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Section 3: Visualizations
3.1. Experimental Workflow Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Arachidyl Linolenate for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Arachidyl linolenate for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a wax ester, which is an ester of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and alpha-linolenic acid (an 18-carbon polyunsaturated omega-3 fatty acid). Its long hydrocarbon chains make it highly hydrophobic, leading to poor solubility in aqueous solutions like cell culture media.
Q2: What are the primary solvents for dissolving this compound?
Due to its nonpolar nature, this compound is soluble in organic solvents. For in vitro studies, the most commonly recommended solvents are ethanol and dimethyl sulfoxide (DMSO) to prepare concentrated stock solutions.
Q3: How can I introduce this compound into my aqueous cell culture medium?
Direct addition of an organic stock solution to your aqueous medium will likely cause the this compound to precipitate. The standard and highly recommended method is to first complex the lipid with a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA). This complex can then be safely introduced into the cell culture medium.
Q4: What is the importance of the Fatty Acid:BSA molar ratio?
The molar ratio of the fatty acid (or in this case, the wax ester) to BSA is a critical parameter. A high ratio can lead to an increase in the concentration of unbound this compound, which may be cytotoxic. It is crucial to carefully control and report this ratio in your experimental design.
Q5: What are the potential biological activities of this compound?
While direct studies on this compound are limited, its biological activity is expected to be primarily mediated by its hydrolysis into arachidyl alcohol and alpha-linolenic acid. Alpha-linolenic acid is a known precursor to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which have well-documented anti-inflammatory properties. It may also influence signaling pathways regulated by fatty acids, such as the PI3K/Akt and MAPK/ERK pathways.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates when added to the cell culture medium. | Direct addition of the organic stock solution to the aqueous medium. | Prepare a complex of this compound with fatty acid-free Bovine Serum Albumin (BSA) before adding it to the medium. |
| Low temperature of the medium. | Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound-BSA complex. | |
| The prepared this compound-BSA complex solution is cloudy. | Incomplete dissolution of this compound in the initial solvent. | Ensure the this compound is fully dissolved in the organic solvent (ethanol or DMSO) before proceeding. Gentle warming or brief sonication can aid dissolution. |
| The concentration of this compound exceeds its solubility limit in the complex. | Try preparing a more dilute stock solution or adjust the Fatty Acid:BSA molar ratio. | |
| Observed cytotoxicity in cell cultures treated with this compound. | The final concentration of the organic solvent (ethanol or DMSO) is too high. | Ensure the final concentration of the organic solvent in your cell culture medium is kept to a minimum, typically below 0.5% for DMSO and 0.1% for ethanol. |
| High concentration of unbound this compound due to an inappropriate Fatty Acid:BSA ratio. | Optimize the Fatty Acid:BSA molar ratio. Start with a lower ratio (e.g., 1:1 or 2:1) and empirically determine the optimal ratio for your cell type and experimental conditions. | |
| Inherent lipotoxicity of this compound or its metabolites at the tested concentrations. | Perform a dose-response experiment to determine the non-toxic concentration range for your specific cell line. | |
| Inconsistent experimental results. | Degradation of this compound. | This compound is a polyunsaturated ester and can be prone to oxidation. Prepare fresh stock solutions and store them under nitrogen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
| Variability in the preparation of the this compound-BSA complex. | Follow a standardized and detailed protocol for the preparation of the complex to ensure batch-to-batch consistency. |
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides general guidelines for preparing stock solutions of long-chain fatty esters for in vitro studies. The optimal concentrations should be determined empirically.
| Solvent | Recommended Stock Concentration Range | Notes |
| Ethanol (anhydrous) | 10 - 100 mM | Gentle warming may be required for complete dissolution. |
| Dimethyl Sulfoxide (DMSO) | 50 - 200 mM | Use high-purity, anhydrous DMSO. Be mindful of the final concentration in the culture medium to avoid cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a sterile, glass vial.
-
Dissolution: Add the appropriate volume of anhydrous ethanol or high-purity DMSO to achieve the desired stock concentration.
-
Solubilization: Vortex the mixture thoroughly. If necessary, gently warm the vial in a water bath (up to 37°C) or sonicate briefly until the this compound is completely dissolved and the solution is clear.
-
Storage: Store the stock solution under an inert gas (e.g., nitrogen or argon) in tightly sealed vials at -20°C or -80°C to prevent oxidation and solvent evaporation.
Protocol 2: Preparation of this compound-BSA Complex for Cell Culture
-
Prepare BSA Solution: Dissolve fatty acid-free BSA in sterile phosphate-buffered saline (PBS) or serum-free cell culture medium to a concentration of 10% (w/v). Gently agitate to dissolve without causing excessive foaming. Sterile filter the solution using a 0.22 µm filter.
-
Pre-warm Solutions: Warm the BSA solution and the cell culture medium to 37°C.
-
Complexation: In a sterile tube, add the required volume of the pre-warmed BSA solution. While gently vortexing, slowly add the calculated volume of the this compound stock solution to the BSA solution to achieve the desired final concentration and Fatty Acid:BSA molar ratio.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the complex to form.
-
Final Dilution: Add the this compound-BSA complex to the pre-warmed cell culture medium to reach the final desired treatment concentration.
-
Control Preparation: Prepare a vehicle control by adding the same volume of the organic solvent (without this compound) to the BSA solution and then diluting it in the cell culture medium in the same manner.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound for in vitro studies.
Potential Signaling Pathways Affected by this compound Metabolites
Caption: Potential signaling pathways modulated by alpha-linolenic acid.
Troubleshooting low yields in the chemical synthesis of Arachidyl linolenate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the chemical synthesis of Arachidyl linolenate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound, a wax ester, is typically synthesized through two main routes: chemical esterification and enzymatic synthesis.
-
Chemical Synthesis (Fischer-Speier Esterification): This classic method involves the reaction of linolenic acid with arachidyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and requires heating and the removal of water to drive the equilibrium towards the product.
-
Enzymatic Synthesis: This method utilizes lipases, such as those from Candida antarctica (e.g., Novozym 435) or Rhizomucor miehei, to catalyze the esterification.[1] Enzymatic synthesis is highly specific and occurs under milder conditions, which can minimize side reactions and protect the polyunsaturated nature of linolenic acid.[2]
Q2: What are the common side reactions that can lead to low yields in the chemical synthesis of this compound?
A2: Several side reactions can occur during acid-catalyzed esterification, reducing the yield of the desired wax ester.[3] These include:
-
Dehydration of Arachidyl Alcohol: At high temperatures, the long-chain fatty alcohol can dehydrate to form an alkene or an ether.
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Ether Formation: Two molecules of arachidyl alcohol can react to form a symmetrical ether.[3]
-
Anhydride Formation: Two molecules of linolenic acid can dehydrate to form an anhydride.[3]
-
Oxidation of Linolenic Acid: The polyunsaturated linolenic acid is susceptible to oxidation, especially at elevated temperatures, which can lead to the formation of various degradation products and discoloration of the product mixture.
Q3: How can I minimize the oxidation of linolenic acid during synthesis?
A3: Protecting the three double bonds in linolenic acid from oxidation is critical for a high-yield synthesis of pure this compound. Strategies include:
-
Use of an Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can significantly reduce the rate of oxidation.
-
Lower Reaction Temperatures: Whenever possible, use lower reaction temperatures. Enzymatic synthesis is particularly advantageous here as it can be performed at milder temperatures (e.g., 40-60°C) compared to chemical synthesis which may require higher temperatures to proceed at a reasonable rate.
-
Addition of Antioxidants: While not always desirable due to purification challenges, the addition of a small amount of a suitable antioxidant could be considered.
-
Minimize Reaction Time: Optimize the reaction time to achieve a high conversion without unnecessarily exposing the reactants and products to harsh conditions for extended periods.
Q4: What are the advantages of enzymatic synthesis over chemical synthesis for this compound?
A4: Enzymatic synthesis offers several advantages:
-
Milder Reaction Conditions: Lower temperatures and neutral pH reduce the risk of side reactions like dehydration and oxidation.
-
High Specificity: Lipases are highly selective, leading to a purer product with fewer byproducts.
-
Environmentally Friendly: Enzymatic methods avoid the use of harsh acids and solvents, making them a "greener" alternative.
-
Easier Product Purification: The cleaner reaction profile often simplifies the downstream purification process.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) | Analytical Confirmation |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | - Remove water during the reaction using a Dean-Stark trap (for chemical synthesis) or molecular sieves. - Use a slight excess of one of the reactants (e.g., a 1:1.2 molar ratio of linolenic acid to arachidyl alcohol). - Increase reaction time. | GC-MS or TLC analysis showing significant amounts of unreacted linolenic acid and arachidyl alcohol. |
| Catalyst inefficiency or deactivation. | - For chemical synthesis, ensure the acid catalyst is fresh and used at an appropriate concentration. - For enzymatic synthesis, check the activity of the lipase. Consider using a fresh batch of immobilized enzyme. | Monitor the reaction progress over time; a stalled reaction may indicate catalyst issues. | |
| Product Discoloration (Yellow or Brown) | Oxidation of linolenic acid. | - Perform the reaction under an inert atmosphere (N₂ or Ar). - Lower the reaction temperature. - Reduce the reaction time. | UV-Vis spectroscopy may show increased absorbance at higher wavelengths. GC-MS may reveal peaks corresponding to oxidation byproducts. |
| Decomposition of starting materials or product at high temperatures. | - Lower the reaction temperature. - Use a milder catalyst. | Visual inspection. | |
| Presence of Unexpected Peaks in GC-MS Analysis | Formation of side products (e.g., ethers, alkenes). | - Lower the reaction temperature. - Use a less concentrated or milder acid catalyst. | Mass spectrometry data of the unexpected peaks consistent with the fragmentation patterns of ethers or alkenes. |
| Contamination of starting materials. | - Verify the purity of linolenic acid and arachidyl alcohol before starting the reaction. | Analyze starting materials by GC-MS or NMR. | |
| Difficulty in Product Purification | Presence of unreacted starting materials and side products. | - Optimize the reaction to achieve higher conversion. - Employ appropriate purification techniques such as column chromatography or solid-phase extraction (SPE). | TLC or GC-MS analysis of the purified product showing persistent impurities. |
Quantitative Data on Wax Ester Synthesis
The following tables summarize the effects of various reaction parameters on the yield of wax esters, based on studies of similar long-chain esters. This data can serve as a guide for the optimization of this compound synthesis.
Table 1: Effect of Reaction Parameters on Enzymatic Synthesis of Cetyl Oleate
| Temperature (°C) | Acid:Alcohol Molar Ratio | Lipase Dosage (% w/w of oleic acid) | Reaction Time (h) | Conversion Rate (%) |
| 40 | 1:0.9 | 10 | 8 | 98 |
| 40 | 1:1 | 10 | 8 | 95 |
| 50 | 1:0.9 | 10 | 8 | 96 |
| 40 | 1:0.9 | 5 | 8 | 92 |
Table 2: Optimization of Enzymatic Synthesis of Cetyl Octanoate using Novozym 435
| Reaction Time (h) | Temperature (°C) | Substrate Molar Ratio (Alcohol:Acid) | Enzyme Amount (% w/w) | Yield (%) |
| 3 | 55 | 2:1 | 30 | 98 |
| 1 | 55 | 2:1 | 30 | 85 |
| 5 | 55 | 2:1 | 30 | 97 |
| 3 | 45 | 2:1 | 30 | 90 |
| 3 | 65 | 2:1 | 30 | 95 |
| 3 | 55 | 1:1 | 30 | 92 |
| 3 | 55 | 3:1 | 30 | 96 |
| 3 | 55 | 2:1 | 10 | 88 |
| 3 | 55 | 2:1 | 50 | 98 |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via Fischer Esterification
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Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve linolenic acid (1 equivalent) and arachidyl alcohol (1.1 equivalents) in a suitable solvent like toluene.
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Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC. The reaction is typically complete when no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a nonpolar solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to obtain pure this compound.
Protocol 2: Enzymatic Synthesis of this compound
-
Reactant Preparation: In a screw-capped vial, combine linolenic acid (1 equivalent) and arachidyl alcohol (1 equivalent) in a solvent-free system or a minimal amount of a nonpolar solvent like n-hexane.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 5-10% by weight of the total substrates).
-
Reaction: Place the vial in an incubator shaker set to the optimal temperature (e.g., 50-60°C) and agitation speed (e.g., 200 rpm). To remove the water byproduct, the reaction can be conducted under a slight vacuum or with the addition of molecular sieves.
-
Monitoring: Monitor the reaction progress by taking small aliquots at different time points and analyzing them by GC or TLC.
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Enzyme Removal: Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: The product is typically of high purity. If necessary, unreacted starting materials can be removed by washing with an appropriate solvent or by short-path distillation if the product is thermally stable. For instance, remaining fatty acids can be removed by washing with a dilute solution of sodium carbonate.
Visualizations
Caption: Chemical synthesis pathway of this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Relationship between issues, causes, and solutions.
References
Technical Support Center: Troubleshooting Experimental Artifacts from Arachidyl Linolenate in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common experimental artifacts encountered when using Arachidyl linolenate in cell-based assays.
Introduction
This compound, an ester of arachidyl alcohol and alpha-linolenic acid, is utilized in various cell-based assays to investigate the effects of delivering a key omega-3 polyunsaturated fatty acid. However, its physicochemical properties and metabolic fate can introduce several experimental artifacts. This guide is designed to help you identify, understand, and mitigate these challenges to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy and appears to be precipitating in the cell culture medium. What is causing this?
This is a common issue due to the poor aqueous solubility of long-chain fatty acid esters.[1][2] this compound is highly hydrophobic and will not readily dissolve in aqueous solutions like cell culture media. Direct addition of an ethanolic or DMSO stock solution to the medium can cause the compound to precipitate out, leading to inconsistent and unreliable cell exposure.
Q2: I'm observing unexpected changes in cell signaling pathways (e.g., PI3K/Akt, ERK1/2) that are not my primary focus. Could this compound be responsible?
Yes, this is a likely off-target effect. Once this compound is hydrolyzed and linolenic acid is taken up by the cells, it can be metabolized into various bioactive lipid mediators or directly influence cellular signaling.[3][4][5] Linoleic acid, a similar fatty acid, has been shown to activate PI3K/Akt and ERK1/2 signaling in endothelial cells.
Q3: My cells are showing signs of stress or cytotoxicity at concentrations where I expect to see a biological effect. What could be the reason?
There are several potential causes for unexpected cytotoxicity:
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Lipotoxicity: High concentrations of fatty acids can be toxic to cells. Although this compound is an ester, its hydrolysis can lead to a high intracellular concentration of linolenic acid.
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Solvent Toxicity: If you are using a solvent like DMSO or ethanol to dissolve the this compound, high final concentrations of the solvent in the culture medium can be cytotoxic.
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Oxidation Products: Polyunsaturated fatty acids like linolenic acid are prone to oxidation, which can generate cytotoxic byproducts. This can occur during storage of the compound or in the culture medium.
Q4: How does this compound enter the cells? Do I need to account for hydrolysis?
It is most likely that this compound is hydrolyzed by extracellular or cell-surface lipases into arachidyl alcohol and linolenic acid. The released linolenic acid is then transported into the cell via fatty acid transport proteins or passive diffusion. Therefore, the rate of hydrolysis can be a rate-limiting step for the cellular uptake of the active linolenic acid component.
Q5: I am seeing unexpected peaks in my lipidomics analysis after treating cells with this compound. What could these be?
These could be artifacts generated during sample preparation or analysis. For example, free fatty acids can form dimers that may be misidentified as other lipid species. It is also possible that you are detecting various metabolites of linolenic acid as it is incorporated into different lipid classes within the cell.
Troubleshooting Guides
Problem 1: Poor Solubility and Compound Precipitation
Symptoms:
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Cloudy or milky appearance of the culture medium after adding the compound.
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Visible precipitate at the bottom of the culture vessel.
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Inconsistent or non-reproducible experimental results.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Prepare a Complex with a Carrier Protein | Complexing this compound with fatty acid-free Bovine Serum Albumin (BSA) is the most common and effective method to improve its solubility and delivery to cells. The BSA acts as a carrier, mimicking the physiological transport of fatty acids in the blood. |
| 2 | Optimize the Molar Ratio of this compound to BSA | The molar ratio of the fatty acid ester to BSA is critical. A common starting point is a 3:1 to 6:1 molar ratio. This needs to be empirically determined for your specific cell type and experimental conditions. |
| 3 | Use a Low Concentration of a Suitable Solvent | Dissolve the this compound in a minimal amount of ethanol or DMSO before complexing with BSA. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1% for DMSO). |
| 4 | Control for the Carrier and Solvent | Always include control groups treated with the BSA-solvent solution alone to account for any effects of the carrier and solvent on your cells. |
Problem 2: Off-Target Effects and Unexplained Changes in Cell Behavior
Symptoms:
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Activation or inhibition of signaling pathways unrelated to the primary research question.
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Changes in cell morphology, proliferation, or viability that are not the intended endpoint.
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Alterations in gene expression profiles that are broad and non-specific.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform Dose-Response and Time-Course Experiments | Determine the optimal concentration and incubation time for your desired effect. Off-target effects are often more pronounced at higher concentrations and longer incubation times. |
| 2 | Use a More Stable Analogue (if available) | If the off-target effects are suspected to be due to oxidation products, consider using a more saturated fatty acid ester as a control. |
| 3 | Inhibit Downstream Pathways | If you have identified a specific off-target signaling pathway that is being activated, you can use a specific inhibitor for that pathway to confirm that the observed phenotype is independent of this off-target effect. |
| 4 | Compare with Free Linolenic Acid | To determine if the effects are due to linolenic acid itself, perform parallel experiments with free alpha-linolenic acid complexed to BSA. This will help to distinguish effects related to the ester from those of the fatty acid. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Cell-Based Assays (Hypothetical)
| Cell Type | Assay Type | Recommended Starting Concentration Range (µM) | Key Considerations |
| Cancer Cell Lines (e.g., A549) | Cytotoxicity (SRB Assay) | 10 - 100 | Based on data for methyl gamma linolenate. Higher concentrations may be required due to the ester linkage. |
| Endothelial Cells (e.g., HUVEC) | Permeability Assay | 5 - 50 | Based on studies with linolenic acid. Monitor for changes in cell monolayer integrity. |
| Immune Cells (e.g., Lymphocytes) | Proliferation Assay | 1 - 25 | Based on data for linolenic acid. Effects can be biphasic. |
Table 2: Comparison of Solubilization Methods for this compound
| Method | Advantages | Disadvantages |
| Direct Dilution of Solvent Stock | Simple and quick. | High risk of precipitation. Inaccurate and inconsistent dosing. |
| Complexation with BSA | Mimics physiological delivery. Improves solubility and stability. Reduces cytotoxicity of free fatty acids. | Requires careful preparation and optimization of the molar ratio. Introduces an additional variable (BSA) to the experiment. |
| Use of Cyclodextrins | Can be effective for solubilizing lipids. | May have its own biological effects. Less commonly used for fatty acids than BSA. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
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Prepare a stock solution of this compound: Dissolve this compound in 100% ethanol or DMSO to a high concentration (e.g., 100 mM).
-
Prepare a fatty acid-free BSA solution: Dissolve fatty acid-free BSA in serum-free culture medium or PBS to a concentration of 10% (w/v). Gently warm to 37°C to aid dissolution. Sterile filter the solution using a 0.22 µm filter.
-
Complexation: While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (e.g., 5:1 this compound to BSA).
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Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle shaking to allow for complex formation.
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Dilution: The prepared complex can now be diluted in complete cell culture medium to the final desired working concentration.
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Controls: Prepare a control solution by adding the same volume of ethanol or DMSO to the BSA solution without the this compound.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Linolenic Acid in Cell Culture [sigmaaldrich.com]
- 3. Regulation of interleukin-2 signaling by fatty acids in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Arachidyl Linolenate Delivery with Lipid Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful formulation of arachidyl linolenate-loaded lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
1. What are lipid nanoparticles (LNPs) and why use them for this compound delivery?
Lipid nanoparticles are advanced drug delivery systems with particle sizes typically ranging from 50 to 1000 nm.[1] They are composed of biocompatible and biodegradable lipids, making them a safe and effective option for delivering therapeutic agents like this compound. LNPs can protect the encapsulated compound from degradation, improve its solubility and bioavailability, and allow for controlled or targeted release.[1][2]
2. What type of lipid nanoparticle is best for this compound?
This compound is a liquid wax monoester.[3][4] For liquid payloads, Nanostructured Lipid Carriers (NLCs) are generally preferred over Solid Lipid Nanoparticles (SLNs). NLCs are composed of a blend of solid and liquid lipids, which creates imperfections in the crystal lattice of the nanoparticle core. This disordered structure provides more space to accommodate liquid molecules like this compound, leading to higher encapsulation efficiency and preventing drug expulsion during storage.
3. What are the key parameters to consider during the formulation of this compound-loaded NLCs?
The critical parameters to optimize include:
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Lipid and surfactant composition: The choice of solid lipid, liquid lipid (in this case, this compound can act as the liquid lipid), and surfactant significantly impacts particle size, stability, and drug loading.
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Lipid concentration: Typically ranges from 0.1% to 30% (w/w).
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Surfactant concentration: Usually between 0.5% and 5% (w/w).
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Production method: High-pressure homogenization and ultrasonication are common and scalable methods.
-
Process parameters: Homogenization time, pressure, and temperature can all affect the final nanoparticle characteristics.
4. How can I characterize the formulated this compound-NLCs?
Essential characterization techniques include:
-
Particle size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS).
-
Zeta Potential: Indicates the surface charge and predicts the stability of the nanoparticle dispersion.
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Encapsulation Efficiency (EE%) and Drug Loading (DL%): Determined by quantifying the amount of this compound encapsulated within the NLCs.
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Morphology: Visualized using techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Physical Stability: Assessed by monitoring changes in particle size, PDI, and zeta potential over time at different storage conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency (<70%) | Poor solubility of this compound in the solid lipid matrix. | - Increase the ratio of liquid lipid (this compound) to solid lipid.- Screen different solid lipids to find one with better miscibility with this compound.- Optimize the homogenization process (increase time or pressure) to ensure proper mixing. |
| Drug partitioning into the external aqueous phase. | - Use a surfactant with a more appropriate Hydrophile-Lipophile Balance (HLB) value to better stabilize the lipid-water interface.- Modify the pH of the aqueous phase to reduce the solubility of this compound in water. | |
| Particle Aggregation and Instability | Insufficient surfactant concentration or inappropriate surfactant type. | - Increase the surfactant concentration within the recommended range (0.5-5% w/w).- Use a combination of surfactants (e.g., a non-ionic and a charged surfactant) to provide both steric and electrostatic stabilization.- Ensure the chosen surfactant is compatible with all lipid components. |
| High lipid concentration. | - Reduce the total lipid concentration in the formulation. | |
| Improper storage conditions. | - Store the NLC dispersion at a suitable temperature (typically 4°C) and protect from light. | |
| Large Particle Size (>500 nm) or High PDI (>0.3) | Inefficient homogenization or sonication. | - Increase the homogenization pressure and/or the number of homogenization cycles.- Optimize the sonication time and amplitude.- Ensure the temperature of the lipid and aqueous phases are appropriately controlled during preparation. |
| High concentration of lipids or this compound. | - Decrease the total lipid concentration.- Adjust the ratio of this compound to solid lipid. | |
| Drug Expulsion During Storage | Crystallization of the solid lipid matrix. | - This is a common issue with SLNs, hence the recommendation for NLCs. The presence of a liquid lipid disrupts the crystal order, reducing the likelihood of drug expulsion.- Store at a consistent, cool temperature to minimize lipid polymorphism. |
| Inaccurate Quantification of this compound | Inappropriate analytical method. | - this compound lacks a strong chromophore, making UV-Vis spectrophotometry challenging. Use methods like HPLC with a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector for accurate quantification.- For very low concentrations, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can be employed for high sensitivity. |
| Incomplete extraction from the NLCs. | - Use a suitable organic solvent (e.g., a mixture of chloroform and methanol) to disrupt the NLCs and fully extract the this compound before analysis. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C38H70O2 | |
| Molecular Weight | 558.96 g/mol | |
| Physical State | Liquid | |
| IUPAC Name | icosyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
| Synonyms | Eicosyl linolenate |
Table 2: Typical Formulation Parameters for this compound-Loaded NLCs
| Parameter | Range |
| Total Lipid Concentration | 1 - 10% (w/v) |
| This compound to Solid Lipid Ratio | 10:90 to 50:50 (w/w) |
| Surfactant Concentration | 0.5 - 3% (w/v) |
| Homogenization Pressure | 500 - 1500 bar |
| Number of Homogenization Cycles | 3 - 5 |
| Sonication Time | 5 - 15 minutes |
Table 3: Target Quality Attributes for Optimized this compound-NLCs
| Attribute | Target Value |
| Particle Size | < 200 nm |
| Polydispersity Index (PDI) | < 0.25 |
| Zeta Potential | > |-20| mV |
| Encapsulation Efficiency (EE%) | > 80% |
Experimental Protocols
1. Preparation of this compound-Loaded NLCs by High-Pressure Homogenization
-
Preparation of the Lipid Phase:
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Weigh the desired amounts of solid lipid (e.g., glyceryl monostearate) and this compound.
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Heat the mixture 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
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Dissolve the surfactant (e.g., Poloxamer 188) in deionized water.
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Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
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Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., using a high-shear homogenizer at 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to a high-pressure homogenizer.
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Homogenize at a pressure of 500-1500 bar for 3-5 cycles. The temperature should be maintained above the lipid's melting point.
-
-
Cooling and NLC Formation:
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Cool the resulting nanoemulsion to room temperature while stirring gently. This allows the lipid to recrystallize and form the NLCs.
-
Store the NLC dispersion at 4°C.
-
2. Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)
-
Separation of Free Drug:
-
Take a known volume of the NLC dispersion and centrifuge it using a centrifugal filter unit (e.g., Amicon Ultra with a suitable molecular weight cut-off) to separate the NLCs from the aqueous phase containing the unencapsulated this compound.
-
-
Quantification of Free Drug:
-
Quantify the amount of this compound in the filtrate using a validated HPLC-CAD or HPLC-RI method.
-
-
Calculation:
-
EE% = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
DL% = [(Total amount of this compound - Amount of free this compound) / Total weight of lipids] x 100
-
Mandatory Visualizations
References
- 1. hplc.eu [hplc.eu]
- 2. Linoleic acid activates nuclear transcription factor-kappa B (NF-kappa B) and induces NF-kappa B-dependent transcription in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Stepwise Framework for the Systematic Development of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Lipid Peroxidation in Arachidyl Linolenate Experiments
This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to minimize and measure lipid peroxidation in experiments involving arachidyl linolenate.
Frequently Asked Questions (FAQs)
Q1: What is lipid peroxidation and why is this compound particularly susceptible?
A: Lipid peroxidation is a process where oxidants like free radicals attack lipids containing carbon-carbon double bonds, leading to a chain reaction of lipid degradation.[1] Polyunsaturated fatty acids (PUFAs) are highly susceptible to lipid peroxidation due to their multiple unstable double bonds.[2] this compound, as a PUFA, is therefore prone to this oxidative damage, which can compromise the integrity of experiments by altering the molecule's structure and function, and potentially introducing cytotoxic byproducts like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE).[1] This process is a key driver of ferroptosis, an iron-dependent form of cell death.[2][3]
Q2: How should I properly store and handle this compound to prevent initial oxidation?
A: Proper storage and handling are critical to prevent the oxidation of this compound before your experiment even begins. Key recommendations include:
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Storage Temperature: Store this compound at ≤ -20°C, with -80°C being preferable for long-term storage.
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Inert Atmosphere: Overlay the compound with an inert gas like nitrogen or argon before sealing and freezing. Oxygen is a key component of the oxidation process.
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Light Protection: Store in amber vials or wrap containers in foil to protect from light, which can catalyze oxidation.
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Solvent Choice: If preparing stock solutions, use deoxygenated solvents. Small aliquots are recommended to avoid repeated freeze-thaw cycles.
Q3: What antioxidants can I use to protect this compound during my experiments?
A: Incorporating antioxidants is a primary strategy to prevent lipid peroxidation. Antioxidants can be categorized as primary (chain-breaking) or secondary (preventive).
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Primary Antioxidants: These donate hydrogen atoms to quench lipid radicals. Examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), tert-butylhydroquinone (TBHQ), and natural tocopherols (Vitamin E).
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Secondary Antioxidants: These work by chelating pro-oxidant metals (like iron) or scavenging oxygen. Examples include ethylenediaminetetraacetic acid (EDTA), citric acid, and phytic acid.
The choice and concentration of antioxidant may need to be optimized for your specific experimental system.
Table 1: Common Antioxidants for Preventing Lipid Peroxidation
| Antioxidant Class | Example | Typical Concentration Range | Mechanism of Action |
| Primary | Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% | Radical Scavenger |
| α-Tocopherol (Vitamin E) | 100 - 500 µM | Radical Scavenger | |
| Ascorbyl Palmitate | 500 - 1000 ppm | Reducing Agent, Synergist | |
| Secondary | EDTA | 100 µM - 1 mM | Metal Chelator |
| Citric Acid | 0.01% - 0.05% | Metal Chelator | |
| Phytic Acid | 100 - 500 µM | Metal Chelator |
Q4: How can I minimize lipid peroxidation when treating cells with this compound in culture?
A: Cell culture experiments present unique challenges due to the presence of oxygen and transition metals in the media.
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Serum Considerations: Fetal bovine serum (FBS) can contain antioxidants, but also pro-oxidants. Consider reducing the serum concentration or using a serum-free medium during the treatment period.
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Use of Antioxidants: Co-incubation with antioxidants can be effective. Water-soluble antioxidants like Trolox (a vitamin E analog) are often used in cell culture.
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Control Pro-oxidants: Avoid unnecessary exposure to light. Ensure the water and media components are free of contaminating metals.
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Ferroptosis Inhibitors: For mechanistic studies, inhibitors of ferroptosis like ferrostatin-1 or liproxstatin-1 can be used to specifically block lipid peroxidation-mediated cell death.
Q5: How can I measure the extent of lipid peroxidation in my samples?
A: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to quantify lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of this process. In this assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically at 532 nm. While common, be aware that the TBARS assay can have specificity issues. More sensitive methods include fluorescent probes like C11-BODIPY 581/591.
Visual Guides and Workflows
Experimental Workflow for Handling this compound
References
Technical Support Center: Control Compounds for Arachidyl Linolenate Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection and use of control compounds in studies involving Arachidyl linolen-ate. The following information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Arachidyl linolenate and what are its expected biological activities?
This compound is a wax ester composed of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and α-linolenic acid (an 18-carbon omega-3 polyunsaturated fatty acid). The biological activity of this compound is primarily attributed to its α-linolenic acid component. α-Linolenic acid is an essential fatty acid known for its anti-inflammatory properties. It can be metabolized to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are precursors to anti-inflammatory and pro-resolving lipid mediators.[1][2][3][4] The esterification to arachidyl alcohol, a long-chain fatty alcohol, may influence its bioavailability, cellular uptake, and metabolism compared to free α-linolenic acid. Arachidyl alcohol itself is used in cosmetics as an emollient and is considered to be non-irritating.[5]
Q2: Why are control compounds essential in this compound studies?
Control compounds are crucial for interpreting experimental results accurately. They help to:
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Isolate the effect of the molecule of interest: By comparing the effects of this compound to appropriate controls, researchers can attribute the observed biological activity specifically to this molecule, rather than to a general effect of lipids or the experimental conditions.
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Differentiate between specific and non-specific effects: Controls help to distinguish the effects of the polyunsaturated fatty acid component (linolenic acid) from the effects of the long-chain alcohol or the ester linkage.
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Validate the experimental system: Positive controls confirm that the experimental model is responsive to known active compounds, while negative and vehicle controls ensure that the baseline response is not influenced by the delivery solvent or structurally similar but inactive molecules.
Q3: What are the different types of controls I should consider for my experiments?
For comprehensive and robust experimental design, several types of controls should be included:
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Vehicle Control: This is the solvent or carrier used to dissolve and deliver this compound to the cells or animal model. It accounts for any effects of the delivery vehicle itself.
-
Negative Controls: These are compounds that are structurally similar to this compound but are expected to have minimal or no specific biological activity in the context of the study.
-
Positive Controls: These are compounds with well-characterized biological activity relevant to the expected effects of this compound (e.g., known anti-inflammatory agents).
Troubleshooting Guides
Issue: Difficulty Dissolving this compound for In Vitro Assays
Long-chain wax esters like this compound are highly lipophilic and have poor solubility in aqueous cell culture media.
Solutions:
-
Use of a Carrier Protein: The most common method is to complex the lipid with bovine serum albumin (BSA). This mimics the physiological transport of fatty acids in the blood. The fatty acid to BSA molar ratio is critical and should be carefully controlled and reported, as different ratios can lead to varying cellular responses.
-
Organic Solvents: A small amount of an organic solvent like ethanol or dimethyl sulfoxide (DMSO) can be used to initially dissolve the lipid before dilution in media containing BSA or serum. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (e.g., ≤0.1% for DMSO) to avoid solvent-induced toxicity.
-
Liposome Preparations: Encapsulating the wax ester into liposomes is another effective delivery method for in vitro studies.
Issue: Inconsistent or Unexpected Results in Cell-Based Assays
Variability in cell-based lipid assays can arise from several factors.
Solutions:
-
Cell Health and Passage Number: Ensure cells are healthy and within a consistent and low passage number range. Cellular responses to lipids can change with increasing passage number.
-
Lipid Quality: Use high-purity this compound and control compounds. Lipids are prone to oxidation, which can alter their biological activity. Store lipids under inert gas and at low temperatures.
-
Control for Lipid Overload: High concentrations of lipids can induce lipotoxicity, a form of cell death. It is essential to perform dose-response experiments to determine the optimal concentration range.
-
Proper Controls: Always include the full panel of controls (vehicle, negative, and positive) in every experiment to identify any issues with the assay system or reagents.
Selection of Control Compounds
The choice of appropriate control compounds is critical for the robust design of experiments studying this compound. The following tables summarize recommended control compounds and their rationale.
Table 1: Negative Control Compounds
| Control Compound | Chemical Structure | Rationale for Use as a Negative Control | Typical In Vitro Concentration | Typical In Vivo Dosage |
| Vehicle Control | N/A | To control for the effects of the solvent (e.g., DMSO, ethanol) or carrier (e.g., BSA) used to deliver this compound. | Match the final concentration of the vehicle used for the test compound. | Match the administration volume and composition of the vehicle used for the test compound. |
| Arachidyl Oleate | C38H74O2 | Structurally very similar to this compound, but contains the monounsaturated oleic acid instead of the polyunsaturated α-linolenic acid. This helps to isolate the effects specifically due to the polyunsaturated nature of the fatty acid. | 1-50 µM | 10-100 mg/kg |
| Arachidyl Alcohol | C20H42O | This is the fatty alcohol component of this compound. It controls for any biological effects of the long-chain alcohol itself. | 1-50 µM | 10-100 mg/kg |
Table 2: Positive Control Compounds
| Control Compound | Chemical Structure | Rationale for Use as a Positive Control | Typical In Vitro Concentration | Typical In Vivo Dosage |
| α-Linolenic Acid (ALA) | C18H30O2 | This is the free fatty acid component of this compound and has well-documented anti-inflammatory properties. It helps to determine if the esterified form has comparable, enhanced, or diminished activity. | 10-100 µM | 5-50 mg/kg |
| Eicosapentaenoic Acid (EPA) | C20H30O2 | A well-known omega-3 polyunsaturated fatty acid with potent anti-inflammatory effects. It serves as a benchmark for anti-inflammatory activity in the experimental system. | 10-100 µM | 25-100 mg/kg |
| Dexamethasone | C22H29FO5 | A synthetic glucocorticoid with broad and potent anti-inflammatory effects. It acts through a different mechanism than omega-3 fatty acids and can serve as a strong positive control for inflammation. | 0.1-10 µM | 0.1-1 mg/kg |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes a general workflow for assessing the anti-inflammatory effects of this compound and control compounds on lipopolysaccharide (LPS)-stimulated macrophages.
-
Preparation of Lipid-BSA Complexes:
-
Dissolve this compound and control lipids in a small volume of ethanol or DMSO.
-
Prepare a stock solution of fatty acid-free BSA in serum-free cell culture medium.
-
Slowly add the lipid solution to the BSA solution while vortexing to facilitate complex formation.
-
Incubate at 37°C for 30-60 minutes to allow for complete complexation.
-
Sterile-filter the lipid-BSA complexes before use.
-
-
Cell Culture and Treatment:
-
Plate RAW 264.7 macrophages or primary bone marrow-derived macrophages in appropriate culture plates.
-
Allow cells to adhere and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound, negative controls, or positive controls for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
-
Assessment of Inflammatory Markers:
-
After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatant and/or cell lysates.
-
Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.
-
Analyze the expression of inflammatory enzymes (e.g., iNOS, COX-2) in cell lysates by Western blotting or qPCR.
-
Measure nitric oxide production in the supernatant using the Griess reagent.
-
Protocol 2: In Vivo Anti-inflammatory Assay in a Mouse Model
This protocol outlines a general procedure for evaluating the in vivo anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in mice.
-
Preparation of Dosing Solutions:
-
For oral administration, formulate this compound and control lipids in a suitable vehicle such as corn oil or a microemulsion.
-
Ensure the formulation is stable and homogenous.
-
-
Animal Dosing:
-
Administer this compound, negative controls, or positive controls to mice via oral gavage.
-
The vehicle control group should receive the same volume of the vehicle alone.
-
-
Induction of Inflammation:
-
One hour after the final dose, induce acute inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.
-
Calculate the percentage of paw edema inhibition for each treatment group compared to the vehicle control group.
-
-
Histopathological and Biochemical Analysis:
-
At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological examination to assess inflammatory cell infiltration.
-
Collect blood samples to measure systemic inflammatory markers.
-
Signaling Pathways and Experimental Workflows
Logical Flow for Control Selection
The following diagram illustrates the decision-making process for selecting appropriate control compounds for this compound studies.
Caption: Decision tree for selecting control compounds in this compound research.
Experimental Workflow for In Vitro Anti-inflammatory Screening
This diagram outlines the typical workflow for an in vitro experiment investigating the anti-inflammatory properties of this compound.
Caption: Workflow for in vitro screening of this compound's anti-inflammatory effects.
Signaling Pathway of α-Linolenic Acid in Inflammation
This diagram illustrates the key signaling pathways modulated by α-linolenic acid to exert its anti-inflammatory effects.
Caption: α-Linolenic acid inhibits inflammatory signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alpha-Linolenic Acid Attenuates Inflammatory Response in LPS-stimulated Macrophages by Regulating TLR4/MyD88/NF-κB Signaling Pathway [agris.fao.org]
- 3. The Role of α-Linolenic Acid and Its Oxylipins in Human Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ewg.org [ewg.org]
Technical Support Center: Enhancing the Stability of Arachidyl Linolenate in Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of products containing Arachidyl Linolenate. The information is designed to assist in enhancing the stability of this polyunsaturated fatty acid ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its susceptibility to oxidation. Due to the presence of multiple double bonds in the linolenate portion of the molecule, it is prone to degradation through lipid peroxidation. This process is initiated by factors such as heat, light, and the presence of metal ions, and can lead to the formation of off-odors, off-flavors, and a decrease in the product's efficacy and shelf-life.
Q2: How does pH affect the stability of this compound in an emulsion?
A2: The pH of a formulation can significantly influence the oxidative stability of this compound, particularly in emulsion systems. While data for this compound is limited, studies on similar polyunsaturated fatty acid esters suggest that pH can affect the rate of oxidation. Generally, a slightly acidic to neutral pH is preferred for many lipid emulsions. Extreme pH values can potentially accelerate lipid peroxidation.
Q3: What is the impact of temperature on the degradation of this compound?
A3: Temperature is a critical factor in the stability of this compound. Higher temperatures accelerate the rate of oxidation. It is crucial to store both the raw material and the final formulation at controlled, cool temperatures and to minimize exposure to high temperatures during processing.
Troubleshooting Guides
Issue 1: Rapid Degradation and Rancidity
Symptoms:
-
Development of off-odors or a "fishy" smell.
-
Changes in the color of the formulation.
-
Increase in peroxide value over a short period.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Exposure to Oxygen | - During manufacturing, blanket the formulation with an inert gas like nitrogen or argon.- Use packaging with low oxygen permeability. |
| Presence of Metal Ions | - Use chelating agents such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation. |
| Exposure to Light | - Use opaque or amber-colored packaging to protect the formulation from light. |
| Inadequate Antioxidant System | - Incorporate a suitable antioxidant or a synergistic blend of antioxidants. Common choices include tocopherols (Vitamin E), butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA). |
Issue 2: Emulsion Instability (Creaming or Coalescence)
Symptoms:
-
Formation of a concentrated layer of the dispersed phase at the top of the emulsion (creaming).[1]
-
Irreversible merging of small droplets to form larger ones, leading to phase separation (coalescence).[1]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Emulsifier | - Ensure the Hydrophile-Lipophile Balance (HLB) of the emulsifier system is optimized for your oil and water phases.- Consider using a combination of emulsifiers for better stability. |
| Insufficient Emulsifier Concentration | - Increase the concentration of the emulsifier to ensure complete coverage of the oil droplets. |
| High Oil Loading | - If creaming is observed in high oil load emulsions, consider increasing the viscosity of the continuous phase by adding a thickening agent. |
| Inadequate Homogenization | - Optimize the homogenization process (e.g., increase pressure, time, or passes) to reduce the droplet size of the dispersed phase. |
| Incorrect pH | - Adjust the pH of the aqueous phase to a range that enhances the stability of the chosen emulsifier system. |
Data Presentation
Disclaimer: The following tables present representative data based on studies of similar long-chain polyunsaturated fatty acid esters and are intended for illustrative purposes. Actual results for this compound may vary and should be determined experimentally.
Table 1: Representative Effect of Temperature on the Oxidative Stability of a Long-Chain PUFA Ester (e.g., EPA Ethyl Ester) *
| Temperature (°C) | Oxidation Rate Constant (k) (arbitrary units) |
| 40 | 1.2 |
| 50 | 2.5 |
| 60 | 5.1 |
| 70 | 10.3 |
*Based on general principles of chemical kinetics where reaction rates often double for every 10°C increase.
Table 2: Representative Effect of pH on the Peroxide Value of a Long-Chain PUFA Ester Emulsion after Accelerated Storage *
| pH | Peroxide Value (meq/kg) |
| 4.0 | 15.2 |
| 5.5 | 10.8 |
| 7.0 | 12.5 |
| 8.5 | 18.9 |
*Illustrative data suggesting an optimal pH range for stability.
Table 3: Representative Efficacy of Common Antioxidants in Enhancing the Oxidative Stability of a Long-Chain PUFA Ester *
| Antioxidant (at 200 ppm) | Increase in Induction Period (Rancimat Test) |
| None (Control) | 0% |
| α-Tocopherol | 150% |
| BHT (Butylated Hydroxytoluene) | 250% |
| BHA (Butylated Hydroxyanisole) | 220% |
| α-Tocopherol + BHT (1:1) | 350% |
*Representative data showing the synergistic effect of antioxidant blends.
Experimental Protocols
Protocol 1: Determination of Oxidative Stability using the Rancimat Method
Objective: To assess the oxidative stability of this compound by measuring the induction period. The Rancimat method is an accelerated oxidation test that exposes the sample to elevated temperatures and a constant airflow.[2][3][4]
Materials:
-
Rancimat instrument
-
Reaction vessels
-
Measuring vessels
-
Air pump
-
Deionized water
-
This compound sample (with and without stabilizers)
Procedure:
-
Preparation:
-
Set the Rancimat to the desired temperature (e.g., 100°C).
-
Fill the measuring vessel with 60 mL of deionized water.
-
Accurately weigh 3 g of the this compound sample into a clean, dry reaction vessel.
-
-
Assembly:
-
Place the measuring vessel into the instrument.
-
Connect the air tube from the instrument to the reaction vessel and the outlet of the reaction vessel to the measuring vessel.
-
-
Measurement:
-
Place the reaction vessel into the heating block of the Rancimat.
-
Start the measurement. Air is bubbled through the sample, and volatile oxidation products are carried into the deionized water.
-
The instrument continuously measures the conductivity of the water. A sharp increase in conductivity marks the end of the induction period.
-
-
Analysis:
-
The induction period (in hours) is automatically calculated by the instrument's software. A longer induction period indicates higher oxidative stability.
-
Protocol 2: Evaluation of Antioxidant Efficacy
Objective: To compare the effectiveness of different antioxidants in preventing the oxidation of this compound.
Materials:
-
This compound
-
Antioxidants (e.g., BHT, BHA, α-tocopherol)
-
Incubator or oven
-
Analytical balance
-
Reagents for peroxide value determination (e.g., acetic acid-chloroform, potassium iodide, sodium thiosulfate)
Procedure:
-
Sample Preparation:
-
Prepare samples of this compound containing different antioxidants at various concentrations (e.g., 100 ppm, 200 ppm). Include a control sample with no antioxidant.
-
-
Accelerated Oxidation:
-
Place the samples in an incubator or oven at an elevated temperature (e.g., 60°C) for a specified period (e.g., 7 days).
-
-
Peroxide Value Measurement:
-
At regular intervals (e.g., day 0, 1, 3, 5, 7), remove an aliquot of each sample.
-
Determine the peroxide value of each aliquot using a standard titration method (e.g., AOCS Official Method Cd 8-53).
-
-
Data Analysis:
-
Plot the peroxide value versus time for each sample.
-
Compare the rate of increase in peroxide value for the samples with antioxidants to the control. A lower rate of increase indicates a more effective antioxidant.
-
Mandatory Visualizations
Caption: Lipid Peroxidation Pathway of this compound.
Caption: Workflow for Selecting Stabilizers for Formulations.
References
- 1. Oxidative stability of docosahexaenoic acid-containing oils in the form of phospholipids, triacylglycerols, and ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simplified method for the evaluation of antioxidants | Semantic Scholar [semanticscholar.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Arachidyl Linolenate Interference in Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing fluorescence-based assays and need to address potential interference from Arachidyl linolenate. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify, understand, and mitigate any confounding effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
Q2: What are the primary ways a compound like this compound can interfere with a fluorescence-based assay?
There are two main mechanisms of interference:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false positive signal.[5]
-
Quenching: The compound may absorb the excitation light intended for your fluorophore or the emission light from the fluorophore, leading to a decrease in the measured signal and potentially a false negative result. This is also known as the inner filter effect.
Q3: How can I determine if this compound is causing interference in my specific assay?
The most direct method is to run a set of control experiments. You should measure the fluorescence of this compound in the assay buffer alone, without any of the other assay components (e.g., enzymes, substrates, or detection reagents). You should also test its effect on the fluorophore used in your assay.
Q4: I've confirmed that this compound is autofluorescent. What are my options to mitigate this?
You have several strategies at your disposal:
-
Spectral Shift: If possible, switch to a fluorophore that has excitation and emission wavelengths further into the red spectrum. Autofluorescence is often more pronounced in the blue-green spectral region.
-
Background Subtraction: Measure the fluorescence of a control well containing only this compound and your assay buffer, and subtract this value from your experimental wells. This is most effective if the autofluorescence is consistent and not excessively high.
-
Time-Resolved Fluorescence (TRF): If your compound's autofluorescence has a short lifetime, using a TRF-based assay with a long-lifetime lanthanide chelate fluorophore can help eliminate the interference.
Q5: What should I do if this compound is quenching my fluorescent signal?
To address quenching, consider the following approaches:
-
Lower the Compound Concentration: If your experimental design allows, reducing the concentration of this compound may decrease the quenching effect to an acceptable level.
-
Change the Fluorophore: Select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of this compound.
-
Use a Different Assay Format: If possible, switch to a non-fluorescence-based detection method, such as absorbance or luminescence, to validate your findings.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to interference from this compound in fluorescence assays.
| Observed Problem | Potential Cause | Suggested Action(s) |
| Unexpectedly high fluorescence signal in wells containing only this compound and buffer. | The compound is autofluorescent at the assay's wavelengths. | 1. Run a compound-only control: Measure the fluorescence of various concentrations of this compound in your assay buffer. 2. Perform a spectral scan: Determine the excitation and emission spectra of this compound to identify its fluorescence profile. 3. Shift to red-shifted fluorophores: Use dyes that excite and emit at longer wavelengths to avoid the compound's autofluorescence range. |
| Fluorescence signal is lower than expected in the presence of this compound, even with a known active component. | The compound is quenching the fluorescent signal. | 1. Run a quenching control: Measure the fluorescence of your assay's fluorophore with and without the addition of this compound. 2. Check for precipitation: Visually inspect the wells for any signs of compound precipitation, which can scatter light and affect readings. 3. Reduce compound concentration: If feasible, lower the concentration of this compound. |
| High variability in replicate wells containing this compound. | The compound may have poor solubility and is precipitating out of solution. | 1. Visually inspect the assay plate: Look for turbidity or precipitates in the wells. 2. Perform a solubility test: Determine the solubility of this compound in your assay buffer. 3. Add a non-ionic detergent: Including a low concentration (e.g., 0.01%) of a detergent like Triton X-100 or Tween-20 can help improve solubility. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the this compound stock solution in your assay buffer. The concentration range should cover the concentrations used in your main experiment.
-
Pipette the dilutions into the wells of a microplate. Include wells with assay buffer only as a blank control.
-
Read the plate in a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.
-
Analyze the data: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Evaluating the Quenching Potential of this compound
Objective: To determine if this compound quenches the signal of your assay's fluorophore.
Methodology:
-
Prepare a solution of your assay's fluorophore in the assay buffer at the final concentration used in your experiment.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, combine the fluorophore solution with the serial dilutions of this compound. Include control wells with the fluorophore and assay buffer only (no compound).
-
Incubate the plate under the same conditions as your primary assay.
-
Measure the fluorescence intensity.
-
Data Analysis: Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence indicates quenching.
Visualizations
Caption: A workflow for troubleshooting fluorescence assay interference.
Caption: A generalized signaling pathway leading to a fluorescent readout.
References
Validation & Comparative
Validating the Anti-inflammatory Effects of Arachidyl Linolenate In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide objectively compares the predicted performance of Arachidyl linolenate with established anti-inflammatory agents, providing a framework for future in vitro studies.
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the in vitro anti-inflammatory effects of α-linolenic acid (ALA), which serves as a proxy for the activity of this compound, and compares it with other well-characterized anti-inflammatory compounds.
Table 1: Inhibition of Nitric Oxide (NO) Production and Pro-inflammatory Enzyme Expression in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | NO Inhibition (%) | iNOS Expression Inhibition (%) | COX-2 Expression Inhibition (%) | Citation |
| This compound (Hypothetical) | 50 µM | ~40-50% | ~45-55% | ~40-50% | N/A |
| α-Linolenic Acid (ALA) | 50 µM | Strong Inhibition | Marked Inhibition | Marked Inhibition | [1][2][3] |
| Eicosapentaenoic Acid (EPA) | 50 µM | Significant Inhibition | Significant Inhibition | Significant Inhibition | [4] |
| Docosahexaenoic Acid (DHA) | 50 µM | Significant Inhibition | Significant Inhibition | Significant Inhibition | [5] |
| Indomethacin (Positive Control) | 10 µM | Not typically assessed | Potent Inhibition | Potent Inhibition |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) | Citation |
| This compound (Hypothetical) | 50 µM | ~30-40% | ~35-45% | ~25-35% | N/A |
| α-Linolenic Acid (ALA) | 50 µM | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition | |
| Eicosapentaenoic Acid (EPA) | 100 µM | Significant Decrease | Significant Decrease | Significant Decrease | |
| Docosahexaenoic Acid (DHA) | 100 µM | More potent than EPA | More potent than EPA | More potent than EPA | |
| Indomethacin (Positive Control) | 10 µM | Significant Inhibition | Significant Inhibition | Significant Inhibition |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or comparator compounds for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
Nitrite Measurement:
-
Collect 100 µL of cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
Cyclooxygenase-2 (COX-2) Expression Analysis (Western Blot)
This protocol details the detection and quantification of COX-2 protein expression in cell lysates.
Cell Lysis and Protein Quantification:
-
Culture and treat RAW 264.7 cells as described in the NO production assay.
-
After treatment, wash the cells with ice-old phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Pro-inflammatory Cytokine Quantification (ELISA)
This protocol describes the measurement of TNF-α, IL-6, and IL-1β levels in cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).
Sample Collection:
-
Culture and treat RAW 264.7 cells as described in the NO production assay.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris. Supernatants can be stored at -80°C until analysis.
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm and calculate the cytokine concentrations from the standard curve.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of fatty acids are often mediated through the modulation of key signaling pathways, such as the NF-κB and MAPK pathways.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.
Caption: General experimental workflow for in vitro anti-inflammatory screening.
References
- 1. In vivo and in vitro anti-inflammatory activities of alpha-linolenic acid isolated from Actinidia polygama fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis for Drug Development Professionals: Arachidyl Linolenate vs. Eicosapentaenoic Acid (EPA) Ethyl Ester
In the landscape of lipid-based therapeutics, the careful selection of molecular entities is paramount to achieving desired clinical outcomes. This guide provides a detailed comparative analysis of two distinct fatty acid esters: Arachidyl linolenate and Eicosapentaenoic acid (EPA) ethyl ester. While EPA ethyl ester is a well-characterized and clinically validated compound, this compound remains a less-explored molecule with potential yet-to-be-elucidated biological activities. This analysis, targeted at researchers, scientists, and drug development professionals, delves into their physicochemical properties, inferred and established biological activities, and the signaling pathways they modulate, supported by relevant experimental methodologies.
Physicochemical Properties: A Tale of Two Esters
The structural differences between this compound and EPA ethyl ester fundamentally influence their physicochemical properties, which in turn affect their formulation, delivery, and pharmacokinetic profiles. This compound, a wax ester, is formed from the esterification of a long-chain saturated fatty alcohol (arachidyl alcohol, C20) with an omega-3 fatty acid (α-linolenic acid, 18:3, n-3). In contrast, EPA ethyl ester is the ethyl ester of the omega-3 fatty acid eicosapentaenoic acid (20:5, n-3).
| Property | This compound | Eicosapentaenoic Acid (EPA) Ethyl Ester |
| Molecular Formula | C38H70O2 | C22H34O2 |
| Molecular Weight | 558.96 g/mol | 330.50 g/mol |
| Type of Ester | Wax Monoester | Fatty Acid Ethyl Ester |
| Alcohol Moiety | Arachidyl Alcohol (C20:0) | Ethanol (C2:0) |
| Fatty Acid Moiety | α-Linolenic Acid (C18:3, n-3) | Eicosapentaenoic Acid (C20:5, n-3) |
| Physical State | Likely solid or semi-solid at room temperature | Liquid/Oil at room temperature |
| Solubility | Expected to be highly lipophilic, soluble in nonpolar organic solvents. | Soluble in organic solvents like ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.[1][2] |
Biological Activity and Therapeutic Potential: Established vs. Inferred
The biological activities of EPA ethyl ester are extensively documented, with its primary therapeutic application being the management of hypertriglyceridemia. Its anti-inflammatory, antithrombotic, and cardiovascular-protective effects are well-established.[3] In contrast, the biological profile of this compound is not directly reported in the scientific literature. However, by examining its constituent molecules, we can infer its potential activities.
Eicosapentaenoic Acid (EPA) Ethyl Ester:
-
Anti-inflammatory: EPA competitively inhibits the metabolism of arachidonic acid (an omega-6 fatty acid) by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of less potent pro-inflammatory eicosanoids.[4] It also gives rise to anti-inflammatory and pro-resolving mediators such as resolvins of the E-series.
-
Cardioprotective: Reduces serum triglycerides, decreases thromboxane synthesis, and improves endothelial function.[5]
-
Immunomodulatory: Influences the function of various immune cells, including T-cells and macrophages.
This compound (Inferred Properties):
-
Emollient and Barrier Function: As a wax ester containing a long-chain fatty alcohol, this compound is expected to exhibit significant emollient properties, making it a potential candidate for topical formulations aimed at improving skin barrier function and hydration.
-
Anti-inflammatory (from α-Linolenic Acid): The α-linolenic acid (ALA) moiety is a precursor to EPA and docosahexaenoic acid (DHA) in the body, although the conversion rate is low. ALA itself has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) through the NF-κB and MAPK signaling pathways.
-
Delayed Bioavailability: Wax esters are generally hydrolyzed by lipases to release the constituent fatty acid and fatty alcohol. This process may be slower compared to the hydrolysis of ethyl esters, potentially leading to a delayed and sustained release of α-linolenic acid.
Signaling Pathways: A Visual Comparison
The mechanisms of action for both EPA and the active component of this compound (ALA) converge on key inflammatory signaling pathways.
EPA's Anti-inflammatory Signaling Pathway
EPA exerts its anti-inflammatory effects through multiple mechanisms, including the modulation of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in pro-inflammatory cytokine production.
α-Linolenic Acid's Anti-inflammatory Signaling Pathway
Similar to EPA, α-linolenic acid has been shown to inhibit the NF-κB and MAPK pathways, thereby reducing the expression of pro-inflammatory genes like iNOS.
Experimental Protocols
Analysis of Fatty Acid Esters by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the qualitative and quantitative analysis of this compound and EPA ethyl ester.
Objective: To identify and quantify the fatty acid ester composition of a given sample.
Methodology:
-
Sample Preparation and Lipid Extraction:
-
For biological samples (e.g., plasma, tissue), perform a lipid extraction using the Folch method (chloroform:methanol, 2:1, v/v).
-
For pure compounds, dissolve a known amount in a suitable organic solvent (e.g., hexane).
-
-
Transesterification (for complex lipids) or Derivatization:
-
To analyze the fatty acid composition of complex lipids, transesterification is performed to create fatty acid methyl esters (FAMEs). This is achieved by heating the sample in a methanol-sulfuric acid solution (e.g., 4% v/v) at 85°C for 1 hour.
-
For free fatty acids, derivatization to a more volatile form (e.g., trimethylsilyl esters) may be necessary.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Column: Utilize a capillary column suitable for FAME analysis (e.g., a polar column like HP-88).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 70°C), ramps up to a higher temperature (e.g., 240°C) to elute the compounds, and holds for a period to ensure all components are eluted.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometry: Operate in electron impact (EI) mode. Identify compounds by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantification: Use an internal standard (e.g., a fatty acid not present in the sample) for accurate quantification.
-
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This protocol is used to assess the potential anti-inflammatory activity of test compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To determine the in vitro anti-inflammatory effect of a compound.
Methodology:
-
Cell Culture:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound (this compound or EPA ethyl ester) for a specified time (e.g., 1 hour).
-
-
Stimulation:
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (except for the negative control).
-
-
Incubation:
-
Incubate the plate for 24 hours to allow for NO production.
-
-
Measurement of Nitric Oxide:
-
NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent system.
-
The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which is measured spectrophotometrically (typically at 540 nm).
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production).
-
Conclusion
This comparative analysis highlights the distinct profiles of this compound and EPA ethyl ester. EPA ethyl ester is a well-established therapeutic agent with potent anti-inflammatory and lipid-lowering effects, mediated through well-defined signaling pathways. This compound, while lacking direct experimental data, represents an intriguing molecule due to its wax ester structure. Based on its constituent parts, it is likely to possess emollient properties beneficial for topical applications and potential anti-inflammatory activity derived from its α-linolenic acid content, possibly with a different pharmacokinetic profile than ethyl esters. For drug development professionals, EPA ethyl ester offers a known entity for systemic applications, whereas this compound presents an opportunity for research and development, particularly in dermatology or for applications requiring a sustained release of an omega-3 fatty acid. Further investigation into the biological activities and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Alpha-linolenic acid modulates systemic and adipose tissue-specific insulin sensitivity, inflammation, and the endocannabinoid system in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. ewg.org [ewg.org]
- 4. Wax ester - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of Arachidyl Linolenate and Docosahexaeno-ic Acid (DHA) Ethyl Ester
A note on Arachidyl Linolenate: Extensive literature searches did not yield specific biological activity data for this compound. Therefore, this guide will focus on a comparative analysis of its constituent fatty acid, alpha-linolenic acid (ALA), and docosahexaenoic acid (DHA) ethyl ester. This approach is based on the likely hydrolysis of this compound in biological systems, releasing alpha-linolenic acid as the primary bioactive component.
This guide provides a detailed comparison of the biological activities of alpha-linolenic acid (ALA) and docosahexaenoic acid (DHA) ethyl ester, with a focus on their anti-inflammatory effects, impact on plasma lipids, and influence on cognitive function. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental protocols, and visual representations of signaling pathways.
I. Comparative Biological Activity Data
The following tables summarize quantitative data from various in vitro and in vivo studies, offering a direct comparison of the biological efficacy of ALA and DHA ethyl ester in key areas of biomedical research.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Cell Line | Concentration | Effect | Citation |
| Alpha-Linolenic Acid | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 100 µM | ~50% inhibition of LPS-induced NO production | [1] |
| Alpha-Linolenic Acid | iNOS and COX-2 Expression | RAW 264.7 Macrophages | 100 µM | Significant inhibition of LPS-induced iNOS and COX-2 mRNA expression | [2] |
| DHA Ethyl Ester | Not specified | Not specified | Not specified | Data not available |
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Dosage | Effect | Citation |
| Alpha-Linolenic Acid | Acetic acid-induced vascular permeability in mice | 10 mg/kg | 37.7% inhibition | [2] |
| Alpha-Linolenic Acid | Carrageenan-induced paw edema in rats | 4 ml/kg | Significant inhibition | [3] |
| DHA Ethyl Ester | Not specified | Not specified | Data not available |
Table 3: Effects on Plasma Lipids in Human Clinical Trials
| Compound | Study Population | Dosage | Duration | Effect on Triglycerides | Effect on Total Cholesterol | Effect on LDL-C | Effect on HDL-C | Citation |
| Alpha-Linolenic Acid | Healthy men | 10.1 g/day | 6 weeks | No significant change | No significant change | No significant change | No significant change | [4] |
| Alpha-Linolenic Acid | Meta-analysis of 47 RCTs | Various | Various | WMD: -0.101 mmol/L | WMD: -0.140 mmol/L | WMD: -0.131 mmol/L | No significant change | |
| DHA Ethyl Ester | Men and postmenopausal women | 3 g/day | 10 weeks | Significant reduction | No significant change | Increased | Increased HDL-C/apoA-I ratio |
Table 4: Effects on Cognitive Function in Human Clinical Trials
| Compound | Study Population | Dosage | Duration | Cognitive Outcome | Citation |
| Alpha-Linolenic Acid | Healthy older adults | 2.2 g/day | 12 weeks | Significant improvement in verbal fluency scores (change of 0.30 ± 0.53 vs. 0.03 ± 0.49 in placebo) | |
| DHA Ethyl Ester | Cognitively healthy older adults with CAD | 1.86 g EPA + 1.5 g DHA daily | 30 months | Significantly better scores for verbal fluency, language, and memory compared to control | |
| DHA Ethyl Ester | Older adults with mild cognitive impairment | 1491 mg DHA + 351 mg EPA daily | 12 months | No significant effect on cognitive measures |
II. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and validate the findings.
In Vitro Nitric Oxide (NO) Production Assay in Macrophages
Objective: To quantify the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (Alpha-Linolenic Acid or DHA Ethyl Ester)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the control group) and incubate for another 24 hours.
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Lipid Peroxidation (MDA) Assay
Objective: To measure the levels of malondialdehyde (MDA), an end-product of lipid peroxidation and a marker of oxidative stress.
Materials:
-
Tissue homogenate or cell lysate
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer containing BHT. Centrifuge to remove debris.
-
Reaction Mixture:
-
To 100 µL of the sample or standard, add 100 µL of SDS lysis solution and incubate for 5 minutes at room temperature.
-
Add 250 µL of TBA reagent.
-
-
Incubation: Incubate the mixture at 95°C for 45-60 minutes to facilitate the reaction between MDA and TBA, forming a colored adduct.
-
Cooling and Centrifugation: Cool the samples on ice for 5 minutes and then centrifuge to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the MDA concentration in the samples by comparing their absorbance to a standard curve prepared with the MDA standard.
Plasma Triglyceride and Cholesterol Measurement
Objective: To quantify the levels of triglycerides and total cholesterol in plasma samples.
Materials:
-
Plasma samples (collected after a 12-16 hour fast)
-
Commercial enzymatic assay kits for triglycerides and total cholesterol
-
Microplate reader or clinical chemistry analyzer
Procedure:
-
Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.
-
Assay Performance: Follow the manufacturer's instructions provided with the commercial enzymatic assay kits. These kits typically involve a series of enzymatic reactions that result in a colored or fluorescent product.
-
Measurement: Measure the absorbance or fluorescence at the wavelength specified in the kit protocol using a microplate reader or an automated clinical chemistry analyzer.
-
Quantification: Determine the concentration of triglycerides and cholesterol in the plasma samples by comparing the readings to a standard curve provided with the kit or by using a calibrator.
III. Signaling Pathways and Mechanisms of Action
The biological effects of ALA and DHA are mediated through their influence on various cellular signaling pathways.
Alpha-Linolenic Acid Signaling Pathway
dot
References
- 1. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro anti-inflammatory activities of alpha-linolenic acid isolated from Actinidia polygama fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory potential of alpha-linolenic acid mediated through selective COX inhibition: computational and experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Replacement of linoleic acid with alpha-linolenic acid does not alter blood lipids in normolipidaemic men [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Omega-3 Fatty Acid Esters: Unraveling the Impact of Molecular Form on Bioavailability and Efficacy
A comprehensive review of the current scientific landscape reveals a significant disparity in the available research on various omega-3 fatty acid esters. While extensive data exists for esters of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), particularly in their ethyl ester and triglyceride forms, there is a notable absence of experimental data on the biological properties and effects of Arachidyl linolenate.
This compound is a wax ester, consisting of alpha-linolenic acid (ALA) esterified to arachidyl alcohol (a 20-carbon saturated alcohol). While the metabolic fate of ALA is well-documented, the impact of its esterification to a long-chain alcohol on its bioavailability, metabolism, and physiological activity remains uninvestigated in the scientific literature. General knowledge of wax esters suggests they are hydrolyzed more slowly than triglyceride or ethyl esters, which would likely result in reduced and delayed absorption of the constituent fatty acid.
Given the lack of direct comparative data for this compound, this guide provides a head-to-head comparison of the most well-researched and clinically relevant omega-3 fatty acid esters: ethyl esters (EE), triglycerides (TG), and free fatty acids (FFA). This analysis is supported by experimental data to inform researchers, scientists, and drug development professionals on the critical differences in their pharmacokinetic profiles and physiological effects.
Comparative Bioavailability of Omega-3 Fatty Acid Esters
The chemical form of an omega-3 fatty acid ester significantly influences its absorption and subsequent bioavailability. The primary difference lies in the initial step of digestion, where pancreatic lipase hydrolyzes the ester bond to release the free fatty acid for absorption.
A randomized, double-blind, crossover controlled clinical trial involving a single oral dose of 3 grams of omega-3 fatty acids demonstrated significantly higher plasma concentrations of EPA and DHA when administered in a monoacylglyceride (MAG) form compared to the ethyl ester (EE) form.[1][2] Specifically, the peak plasma concentrations of EPA and DHA were 3 and 2.5 times higher, respectively, with the MAG form.[1][2] During the absorption phase, the plasma concentration of omega-3 fatty acids from the MAG form was, on average, 3 to 5 times higher than that from the EE form.[1] While not a direct comparison to triglycerides, MAGs are a product of triglyceride digestion, suggesting that forms more closely resembling the natural state or pre-digested forms are more readily absorbed.
Some studies suggest that over longer periods of supplementation (several weeks or more), the differences in absorption between triglyceride and ethyl ester forms may become less significant as a steady state is achieved. However, for acute dosing and potentially for individuals with compromised digestive function, the ester form is a critical determinant of bioavailability. Ethyl esters, in particular, are less well-absorbed when taken on an empty stomach or with a low-fat meal.
Table 1: Comparative Bioavailability of Different Omega-3 Fatty Acid Ester Forms
| Ester Form | Key Characteristics | Relative Bioavailability | Supporting Evidence |
| Ethyl Esters (EE) | Synthetically produced by esterifying free fatty acids with ethanol. | Lower, especially with low-fat meals. | Peak plasma EPA and DHA concentrations are significantly lower compared to MAG form after a single dose. Absorption is dependent on co-ingestion with a high-fat meal. |
| Triglycerides (TG) | The natural form of fats found in fish oil. | Higher than ethyl esters. | Generally considered more bioavailable than EE forms. |
| Free Fatty Acids (FFA) | Unesterified fatty acids. | High. | A novel omega-3 free fatty acid formulation showed dramatically improved bioavailability compared to an ethyl ester formulation, particularly with a low-fat diet. |
| Monoacylglycerides (MAG) | A "pre-digested" form of triglycerides. | Highest. | Demonstrated 3 to 5 times higher plasma concentrations during the absorption phase compared to ethyl esters. |
Experimental Protocol: Pharmacokinetic Analysis of Omega-3 Fatty Acid Esters
A common methodology to assess the bioavailability of different omega-3 fatty acid ester forms is through a randomized, double-blind, crossover controlled clinical trial.
Objective: To compare the pharmacokinetic profiles of omega-3 fatty acids delivered as ethyl esters versus monoacylglycerides.
Study Design:
-
Participants: A cohort of healthy male and female volunteers.
-
Intervention: Participants receive a single oral dose of a standardized amount (e.g., 3 grams) of omega-3 fatty acids in either the ethyl ester or monoacylglyceride form.
-
Crossover: After a washout period, participants receive the alternative ester form.
-
Blood Sampling: Blood samples are collected at multiple time points over a 24-hour period post-dosing (e.g., 0, 2, 4, 6, 8, 10, 12, 24 hours).
-
Analysis: Plasma total lipids are extracted, methylated, and analyzed using gas chromatography to determine the concentrations of EPA and DHA.
-
Outcome Measures: Key pharmacokinetic parameters are calculated, including maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Caption: Workflow for a clinical trial comparing the pharmacokinetics of different omega-3 ester forms.
Head-to-Head: Eicosapentaenoic Acid (EPA) vs. Docosahexaenoic Acid (DHA)
Beyond the ester form, the specific omega-3 fatty acid itself dictates its physiological effects. EPA and DHA, while often co-administered, have distinct impacts on various biomarkers and clinical outcomes.
Both EPA and DHA are effective at lowering triglyceride levels, with some evidence suggesting DHA may have a slightly greater effect. However, their effects on cholesterol levels differ. DHA tends to increase low-density lipoprotein (LDL) cholesterol, although it also increases the size of LDL particles, which may render them less atherogenic. Conversely, highly purified EPA ethyl ester (icosapent ethyl) has been shown to lower triglycerides without raising LDL-c.
In terms of cardiovascular outcomes, a landmark study demonstrated that icosapent ethyl significantly reduced the risk of major adverse cardiovascular events in high-risk patients. This has led to the preference for EPA-only formulations for cardiovascular risk reduction in patients with hypertriglyceridemia.
DHA appears to have more pronounced effects on heart rate and blood pressure reduction compared to EPA. Both fatty acids exhibit anti-inflammatory properties, though they may act through different mechanisms and affect different inflammatory markers. For instance, in one study, DHA supplementation led to a greater decrease in interleukin-18 and a greater increase in adiponectin compared to EPA.
Table 2: Comparative Effects of EPA and DHA Ethyl Esters
| Parameter | Eicosapentaenoic Acid (EPA) Ethyl Ester | Docosahexaenoic Acid (DHA) Ethyl Ester | Key Findings |
| Triglycerides | Significant reduction. | Significant reduction, possibly slightly greater than EPA. | Both are effective triglyceride-lowering agents. |
| LDL Cholesterol | No significant increase, may decrease. | Tends to increase LDL-C. | A key differentiator with clinical implications. |
| HDL Cholesterol | Minimal to no effect. | Increases HDL-C. | DHA may have a more favorable effect on HDL-c. |
| Cardiovascular Events | Demonstrated reduction in major adverse cardiovascular events in high-risk patients. | Evidence for cardiovascular event reduction is less robust. | Icosapent ethyl (pure EPA) is approved for cardiovascular risk reduction. |
| Blood Pressure | Modest effect. | More effective at lowering blood pressure than EPA. | DHA shows a stronger effect on blood pressure. |
| Heart Rate | Modest effect. | More effective at reducing heart rate than EPA. | DHA has a more pronounced effect on heart rate. |
| Inflammation | Reduces inflammatory markers (e.g., IL-6). | Reduces inflammatory markers (e.g., CRP, IL-6, IL-18, TNF-α) and increases adiponectin. | Both have anti-inflammatory effects, but may modulate different pathways. |
Signaling Pathways of Omega-3 Fatty Acids
The therapeutic effects of omega-3 fatty acids are mediated through their influence on various signaling pathways, primarily those involved in inflammation and lipid metabolism. Alpha-linolenic acid (ALA) serves as a precursor to the longer-chain omega-3 fatty acids, EPA and DHA, although this conversion is inefficient in humans.
EPA and DHA are incorporated into the phospholipids of cell membranes, where they compete with the omega-6 fatty acid arachidonic acid (AA) for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The eicosanoids produced from EPA (e.g., prostaglandin E3, thromboxane A3, leukotriene B5) are generally less pro-inflammatory and pro-aggregatory than those derived from AA.
Furthermore, omega-3 fatty acids can modulate gene expression by interacting with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). Activation of PPAR-α, for example, leads to increased fatty acid oxidation and decreased triglyceride synthesis. They can also inhibit the activation of the pro-inflammatory transcription factor NF-κB.
Caption: Overview of the metabolic and signaling pathways of dietary omega-3 fatty acids.
Conclusion
The selection of an omega-3 fatty acid ester for research or therapeutic development requires careful consideration of its chemical form and the specific fatty acid composition. While this compound remains an uncharacterized molecule, the extensive research on other omega-3 esters provides a solid foundation for understanding the critical interplay between molecular structure, bioavailability, and physiological function.
For optimal absorption, particularly in acute settings or with low-fat diets, triglyceride, free fatty acid, or monoacylglyceride forms of omega-3s are superior to ethyl esters. In terms of specific fatty acids, pure EPA ethyl ester has demonstrated robust benefits in cardiovascular risk reduction without the undesirable effect of raising LDL cholesterol seen with DHA. DHA, however, may offer advantages in blood pressure and heart rate management.
Future research is warranted to elucidate the potential role, if any, of wax esters like this compound in omega-3 fatty acid supplementation. However, based on current evidence, the focus for drug development and clinical application remains firmly on the well-characterized triglyceride and high-purity ethyl ester forms of EPA and DHA.
References
Confirming the Mechanism of Action of Arachidyl Linolenate with Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Arachidyl linolenate's mechanism of action, focusing on the biological effects of its principal fatty acid component, alpha-linolenic acid (ALA). We explore how knockout (KO) mouse models can be instrumental in elucidating its signaling pathways and compare its performance with an alternative compound, the synthetic PPARα agonist Fenofibrate.
Introduction
This compound is an ester composed of arachidyl alcohol and alpha-linolenic acid (ALA), an essential omega-3 fatty acid. It is hypothesized that the primary mechanism of action of this compound is driven by the biological activities of ALA following its hydrolysis. ALA is known to exert anti-inflammatory effects through several pathways, including its conversion to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), and through direct signaling pathways that modulate gene expression.
Two key pathways are central to ALA's proposed mechanism:
-
Metabolism via Delta-6-Desaturase (D6D): The enzyme D6D, encoded by the Fads2 gene, is the rate-limiting step in the conversion of ALA to EPA and DHA. Utilizing D6D knockout mice allows for the dissection of ALA's effects that are independent of this conversion.
-
Activation of Peroxisome Proliferator-Activated Receptor-alpha (PPARα): ALA and its metabolites are known ligands for PPARα, a nuclear receptor that plays a critical role in lipid metabolism and inflammation. PPARα activation can negatively regulate the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB).
This guide will compare the effects of ALA with Fenofibrate, a well-characterized synthetic PPARα agonist, in the context of wild-type and PPARα knockout models to validate this proposed mechanism of action.
Comparative Performance Data
The following tables summarize the expected outcomes of treating wild-type and knockout mouse models with ALA and the comparator, Fenofibrate, in an inflammation model induced by lipopolysaccharide (LPS).
Table 1: Comparative Effects of Alpha-Linolenic Acid (ALA) and Fenofibrate on Pro-inflammatory Cytokine Expression in Wild-Type and PPARα Knockout Mice
| Treatment Group | Genotype | LPS Challenge | Plasma TNF-α Levels (pg/mL) | Hepatic IL-6 mRNA (relative expression) |
| Vehicle Control | Wild-Type | + | ~1200 | ~15-fold increase |
| ALA | Wild-Type | + | ~700 | ~8-fold increase |
| Fenofibrate | Wild-Type | + | ~600 | ~6-fold increase |
| Vehicle Control | PPARα KO | + | ~1300 | ~16-fold increase |
| ALA | PPARα KO | + | ~1250 (attenuated effect) | ~15-fold increase (attenuated effect) |
| Fenofibrate | PPARα KO | + | ~1300 (no effect) | ~16-fold increase (no effect) |
Data are hypothetical yet representative values based on published literature. Actual results may vary.
Table 2: Comparative Effects on NF-κB Activation in Wild-Type and PPARα Knockout Macrophages
| Treatment Group | Genotype | LPS Stimulation | Nuclear NF-κB p65 (relative units) |
| Vehicle Control | Wild-Type | + | 100% |
| ALA | Wild-Type | + | ~50% |
| Fenofibrate | Wild-Type | + | ~40% |
| Vehicle Control | PPARα KO | + | 100% |
| ALA | PPARα KO | + | ~90% (attenuated effect) |
| Fenofibrate | PPARα KO | + | 100% (no effect) |
Data are hypothetical yet representative values based on published literature. Actual results may vary.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Alpha-Linolenic Acid (ALA)
Caption: Proposed mechanism of ALA's anti-inflammatory action.
Experimental Workflow for Knockout Model Validation
Caption: Workflow for validating ALA's mechanism using knockout mice.
Detailed Experimental Protocols
In Vivo LPS Challenge in Wild-Type and PPARα KO Mice
This protocol is designed to induce a systemic inflammatory response to compare the protective effects of ALA and Fenofibrate.
Materials:
-
Wild-type C57BL/6 mice (8-10 weeks old)
-
PPARα knockout mice on a C57BL/6 background (8-10 weeks old)
-
Alpha-linolenic acid (ALA) solution in corn oil (vehicle)
-
Fenofibrate solution in corn oil (vehicle)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Animal Acclimation: House mice in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Treatment Groups: Randomly assign mice into the six groups as outlined in Table 1 (n=8-10 mice per group).
-
Pre-treatment: Administer ALA (100 mg/kg), Fenofibrate (100 mg/kg), or vehicle (corn oil) daily via oral gavage for 14 consecutive days.
-
LPS Challenge: On day 15, inject mice intraperitoneally (i.p.) with a single dose of LPS (1 mg/kg body weight) dissolved in sterile PBS.
-
Sample Collection: At 4 hours post-LPS injection, euthanize mice via CO2 asphyxiation.
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Tissue Collection: Perfuse the liver with ice-cold PBS. Excise a portion of the liver, snap-freeze in liquid nitrogen, and store at -80°C for subsequent RNA and protein extraction.
Measurement of Plasma Cytokines by ELISA
Materials:
-
Mouse TNF-α and IL-6 ELISA kits
-
Plasma samples from the in vivo experiment
-
ELISA plate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature.
-
Assay: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding plasma samples and standards to the wells.
-
Incubating with a biotinylated detection antibody.
-
Adding streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of cytokines in each sample by interpolating from the standard curve.
Analysis of NF-κB Activation by Western Blot
This protocol details the measurement of the p65 subunit of NF-κB in the nuclear fraction of liver tissue lysates.
Materials:
-
Liver tissue samples
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Isolate nuclear and cytoplasmic protein fractions from liver tissue using a commercial kit according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using the BCA assay.
-
SDS-PAGE: Load 30 µg of nuclear protein from each sample onto a 10% SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C. On a separate membrane, incubate with the anti-Lamin B1 antibody as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensity for NF-κB p65 and normalize it to the Lamin B1 loading control.
The use of knockout mouse models, particularly PPARα KO mice, is a powerful strategy to confirm the anti-inflammatory mechanism of this compound, acting through its ALA component. By comparing its effects to a known PPARα agonist like Fenofibrate, researchers can delineate the PPARα-dependent and independent actions of ALA. The experimental data generated from these models, including cytokine profiles and NF-κB activation status, provide robust evidence for its mode of action, thereby guiding further drug development and therapeutic applications.
A Comparative Guide to the Quantification of Arachidyl Linolenate: GC-MS vs. HPLC-Based Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Arachidyl linolenate, a wax ester of significant interest, is paramount for quality control, formulation development, and metabolic studies. The two principal analytical methodologies employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS), particularly high-temperature GC-MS for intact analysis, and High-Performance Liquid Chromatography (HPLC) coupled with various detectors such as Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable technique for specific analytical requirements.
At a Glance: Key Performance Characteristics
The selection between GC-MS and HPLC for this compound analysis is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired analytical throughput.
| Feature | High-Temperature GC-MS (HT-GC-MS) | HPLC with ELSD/APCI-MS |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by light scattering of non-volatile analytes or mass-to-charge ratio. |
| Analytes | Volatile and thermally stable wax esters. High-temperature methods enable the analysis of intact wax esters up to approximately C54.[1] | A broad range of wax esters, including high molecular weight (up to C60) and thermally labile compounds.[2] |
| Sample Preparation | May require derivatization to fatty acid methyl esters (FAMEs) for traditional GC, though direct high-temperature analysis of the intact ester is feasible.[3][4] | Minimal sample preparation is typically required; dissolution in a suitable organic solvent is usually sufficient.[1] |
| Sensitivity | Generally high, with low limits of detection (LOD) and quantification (LOQ). | Good sensitivity, although it can be lower than MS for certain compounds. LODs for similar lipids are in the low µg/mL to ng/mL range. |
| Linearity | Typically exhibits a wide linear range with correlation coefficients (r²) often exceeding 0.99. | The response with ELSD can be non-linear and may necessitate logarithmic or quadratic curve fitting for accurate quantification. Linearity with MS detection is generally good. |
| Selectivity | High, owing to mass spectral data that provides structural information. | ELSD is a universal detector for non-volatile analytes but lacks the selectivity of a mass spectrometer. APCI-MS provides high selectivity. |
| Accuracy | High, particularly with the use of appropriate internal standards. | Good, with proper calibration and validation. Recoveries for similar analytes are typically within 90-110%. |
| Precision | High, with low relative standard deviation (RSD), often below 15%. | Good, with RSD values generally below 15%. |
| Limitations | Potential for thermal degradation of unsaturated wax esters at high temperatures. Limited to compounds that can be volatilized. | ELSD response is dependent on analyte properties and mobile phase composition. HPLC-APCI-MS can have variations in ionization efficiency. |
Quantitative Performance Data Summary
The following table summarizes typical quantitative performance data for the analysis of long-chain fatty acids and wax esters using GC-MS and HPLC methods. While specific data for this compound is not extensively published, these values from analogous compounds provide a reliable estimate of expected performance.
| Parameter | High-Temperature GC-MS (Intact Ester) | HPLC-ELSD/APCI-MS |
| Linearity (r²) | > 0.99 | > 0.99 (MS), Non-linear (ELSD) |
| Limit of Detection (LOD) | 0.2 - 0.5 µg/mL (for FAMEs) | 3 - 6 mg/L (ELSD for Linolenic Acid), 200 nmol/L (APCI-MS for Wax Esters) |
| Limit of Quantification (LOQ) | 0.6 - 1.6 µg/mL (for FAMEs) | 7 - 13 mg/L (ELSD for Linolenic Acid) |
| Accuracy (% Recovery) | 95 - 105% (estimated) | 90 - 110% |
| Precision (%RSD) | < 15% | < 15% |
Experimental Workflows and Methodologies
The analytical workflows for HT-GC-MS and HPLC-based methods share initial sample preparation steps but differ significantly in their separation and detection principles.
Detailed Experimental Protocols
This protocol is adapted from methodologies for the direct analysis of high molecular weight wax esters.
-
Sample Preparation: Dissolve the sample containing this compound in hexane or toluene to a final concentration of 0.1–1.0 mg/mL.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.
-
Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness).
-
Injector Temperature: 390°C.
-
Detector Temperature: 390°C.
-
Oven Temperature Program: Start at 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min, and hold for 6 minutes.
-
Carrier Gas: Helium.
-
Injection Mode: Split (e.g., 1/5).
-
MS Detection: Electron Ionization (EI) mode with a scan range of m/z 50–920.
-
This protocol is based on methods developed for the analysis of commercial waxes using a C30 reversed-phase column.
-
Sample Preparation: Dissolve the sample in a suitable solvent mixture such as chloroform/methanol to a known concentration.
-
Instrumentation and Conditions:
-
HPLC System: Waters Alliance system or equivalent.
-
Detectors: Waters 2424 Evaporative Light Scattering Detector (ELSD) and a mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.
-
Column: C30 reverse phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and chloroform.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
ELSD Settings: Optimize drift tube temperature and nebulizer gas flow according to the manufacturer's recommendations for the mobile phase composition.
-
APCI-MS Settings: Optimize source parameters, including vaporizer temperature, capillary voltage, and gas flows, for maximum sensitivity for this compound. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for quantification.
-
Logical Decision Pathway for Method Selection
The choice between HT-GC-MS and HPLC-based methods can be guided by the specific requirements of the analysis.
Conclusion
Both HT-GC-MS and HPLC-based methods are powerful techniques for the quantification of this compound. HT-GC-MS offers excellent sensitivity and selectivity, providing valuable structural information, making it ideal for detailed characterization and low-level detection, provided the analyte is thermally stable. HPLC, particularly when coupled with APCI-MS, provides a robust and versatile platform for a wide range of wax esters, including those that may be thermally labile, and is well-suited for high-throughput screening. HPLC with ELSD offers a more universal detection approach but with compromises in sensitivity and linearity compared to MS detection. The ultimate choice of method should be guided by a thorough evaluation of the specific analytical needs, sample characteristics, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel characterisation of minor α-linolenic acid isomers in linseed oil by gas chromatography and covalent adduct chemical ionisation tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Arachidyl Linolenate: A Comparative Analysis Based on Related Compounds
Absence of Direct Experimental Data and a Path Forward for Research
To date, a thorough review of the scientific literature reveals a notable absence of direct experimental studies on the efficacy of Arachidyl linolenate in any cell line. This guide, therefore, provides a comparative analysis based on the well-documented biological activities of its constituent fatty acid, α-linolenic acid (ALA), and other structurally related lipids. The information presented herein is intended to offer a foundational understanding for researchers and drug development professionals, highlighting potential areas of investigation and providing established experimental protocols to assess the efficacy of this novel compound.
Comparative Efficacy of α-Linolenic Acid (ALA) in Various Cell Lines
As the active precursor within this compound, the effects of ALA on different cell lines can provide valuable insights into its potential therapeutic activities. The following table summarizes the observed efficacy of ALA across a range of cancer cell lines.
| Cell Line | Cancer Type | Observed Effects of ALA | Key Findings |
| 143B and U2OS | Osteosarcoma | - Suppressed proliferation and invasion- Induced apoptosis | ALA was found to inhibit Fatty Acid Synthase (FASN), a key enzyme in lipid biosynthesis, leading to cancer cell death.[1] |
| MG63 | Osteosarcoma | - Induced apoptosis in a dose-dependent manner | Further supports the pro-apoptotic role of ALA in osteosarcoma cells.[1] |
| Breast Cancer Cells | Breast Cancer | - Reduced incidence of cancer and metastatic lesions (in vivo) | ALA can alter cell membrane structure, increasing fatty acid unsaturation and exerting anticancer effects.[2] |
| Human Corneal Epithelial Cells | N/A (Inflammation Model) | - Significantly reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-8) | Demonstrates potent anti-inflammatory properties of ALA.[3] |
| THP-1 (M1-like macrophages) | N/A (Inflammation Model) | - Reduced production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | Highlights the anti-inflammatory effects of ALA through the modulation of oxylipin production.[4] |
Postulated Signaling Pathways for this compound
Based on the known mechanisms of α-linolenic acid, the following signaling pathway is proposed for this compound. It is hypothesized that upon cellular uptake and hydrolysis, the released ALA could exert its effects through the modulation of key cellular processes.
References
- 1. α-Linolenic Acid Suppresses Proliferation and Invasion in Osteosarcoma Cells via Inhibiting Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antitumor Effects of α-Linolenic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Anti-inflammatory effects of α-linolenic acid in M1-like macrophages are associated with enhanced production of oxylipins from α-linolenic and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of Alpha-Linolenic Acid (ALA) and its Esters: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While direct in vivo validation of Arachidyl linolenate's therapeutic potential against a placebo remains uninvestigated in publicly available literature, extensive research has been conducted on its core component, alpha-linolenic acid (ALA), an omega-3 polyunsaturated fatty acid, and its various esterified forms. This guide provides a comprehensive comparison of the in vivo therapeutic effects of ALA and its derivatives in various disease models, supported by experimental data and detailed methodologies. The evidence strongly suggests that ALA and its esters possess significant anti-inflammatory, neuroprotective, and anti-tumor properties, positioning them as promising candidates for further drug development.
Comparative Efficacy of Alpha-Linolenic Acid and its Esters in Preclinical Models
The therapeutic potential of alpha-linolenic acid and its esters has been evaluated in a range of in vivo models, demonstrating notable efficacy in mitigating disease progression across different pathologies. The following tables summarize the key quantitative outcomes from these studies compared to placebo or control groups.
Table 1: Anti-Inflammatory Effects
| Model | Compound | Dosage | Key Outcome Measure | Result vs. Placebo/Control | Reference |
| Trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice | Alpha-linolenic acid (ALA) | 150 mg/kg | Reduction in pro-inflammatory cytokines (IL-12, IFN-γ, IL-17A) | Significant decrease in cytokine levels | [1] |
| High-fat diet-fed streptozotocin (HFD-STZ) diabetic rats with myocardial ischemia/reperfusion | Alpha-linolenic acid (ALA) | 500 μg/kg per day | Reduction in TNF-α and IL-6 concentrations | Significant reduction in inflammatory markers | [2] |
| Lipopolysaccharide (LPS)-induced inflammation in bovine mammary epithelial cells (in vitro) | α-linolenic acid (aLnA) | 50 µM | Reduction in pro-inflammatory cytokine mRNA (TNF-α, IL-1β, IL-6) | Significant reduction in gene expression | [3] |
Table 2: Neuroprotective Effects
| Model | Compound | Dosage | Key Outcome Measure | Result vs. Placebo/Control | Reference |
| Kainic acid-induced epilepsy in rats | Alpha-linolenic acid (ALA) | 500 nmol/kg (intravenous) | Reduction in neuronal cell death in hippocampus (CA1 and CA3) | Almost complete abolishment of neuronal cell death | [4] |
| 6-hydroxydopamine (6-OHDA)-induced Parkinson's disease model in mice | Linoleic Acid (related fatty acid) | Not specified | Neuroprotection and anti-inflammatory effects | Potent neuroprotective and anti-inflammatory agent | [5] |
| Soman-induced nerve agent exposure in animals | Alpha-linolenic acid (ALA) | Not specified | Reversal of memory deficits | Highly efficacious against memory deficits |
Table 3: Anti-Tumor Effects
| Model | Compound | Dosage | Key Outcome Measure | Result vs. Placebo/Control | Reference |
| Pliss lymphosarcoma (PLS) and Lewis lung adenocarcinoma (LLC) in animal models | Linseed oil (rich in ALA) | 1, 3, and 10 ml/kg (oral) | Inhibition of tumor growth | Statistically significant reduction in tumor growth intensity | |
| HepG2 and MCF-7/ADR cell tumor-bearing nude mice | α-Linolenic acid-paclitaxel conjugate nanoparticles (ALA-PTX NPs) | Not specified | Tumor growth inhibition | Significantly higher antitumor activity than PTX injection | |
| Transgenic mouse model of endometrial cancer | Linoleic Acid (related fatty acid) | Not specified | Inhibition of tumor growth and Ki67 expression | Significant decrease in Ki67 expression by 53.1% |
Experimental Protocols
Animal Model of Colonic Inflammation
-
Model: Trinitrobenzene sulfonic acid (TNBS)-induced colitis in female BALB/c mice.
-
Induction: Mice were fed a high-fat, high-sugar diet for 9 weeks to exacerbate inflammation. Colitis was then induced by intrarectal administration of TNBS.
-
Treatment: A low dose of alpha-linolenic acid (150 mg/kg) was administered.
-
Outcome Assessment: The levels of T-cell-related cytokines (IL-12, IFN-γ, IL-2, and IL-17A) in the liver were measured to assess the inflammatory response.
Animal Model of Myocardial Ischemia/Reperfusion Injury in Diabetic Rats
-
Model: High-fat diet-fed streptozotocin (HFD-STZ) induced diabetic rats.
-
Treatment: Rats received a normal diet or oral gavage of alpha-linolenic acid (500 μg/kg per day) for 4 weeks.
-
Procedure: Animals were subjected to 30 minutes of myocardial ischemia followed by 4 or 6 hours of reperfusion.
-
Outcome Assessment: Myocardial function, infarct size, plasma creatine kinase, lactate dehydrogenase activities, and apoptosis were measured. Inflammatory markers (TNF-α, IL-6) and oxidative stress markers were also assessed.
Animal Model of Epilepsy
-
Model: Kainic acid-induced status epilepticus in rats.
-
Treatment: Alpha-linolenic acid (500 nmol/kg) was administered intravenously.
-
Outcome Assessment: Neuronal cell death in the hippocampal CA1 and CA3 subfields was quantified to determine the neuroprotective effect.
Signaling Pathways and Experimental Workflows
Signaling Pathway of ALA in Anti-Inflammatory Response
Caption: ALA's anti-inflammatory mechanism involves its metabolism to EPA and DHA, which inhibit the pro-inflammatory NF-κB signaling pathway.
Experimental Workflow for In Vivo Anti-Tumor Study
Caption: Workflow for evaluating the in vivo anti-tumor efficacy of ALA compared to a placebo.
Logical Relationship of ALA's Neuroprotective Effects
Caption: ALA promotes neuroprotection by inhibiting key pathways of neuronal damage.
References
- 1. Alpha-linolenic acid given as an anti-inflammatory agent in a mouse model of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of conjugated linoleic acid isomers and essential fatty acids in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Linolenic Acid, A Nutraceutical with Pleiotropic Properties That Targets Endogenous Neuroprotective Pathways to Protect against Organophosphate Nerve Agent-Induced Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective and Anti-Inflammatory Effects of Linoleic Acid in Models of Parkinson’s Disease: The Implication of Lipid Droplets and Lipophagy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Purity: A Comparative Guide to Synthetic Arachidyl Linolenate and Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Understanding Arachidyl Linolenate and its Analytical Standard
This compound (eicosyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate) is a wax ester composed of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and α-linolenic acid (an 18-carbon omega-3 polyunsaturated fatty acid). Its molecular formula is C₃₈H₇₀O₂ with a molecular weight of 558.96 g/mol .[1]
For the purpose of this guide, the analytical standard is defined as a well-characterized, high-purity batch of this compound, against which a synthetic batch is compared. While a Certified Reference Material (CRM) from a metrological institute is the highest level of standard, a commercially available product with a stated purity of >99% and an accompanying Certificate of Analysis (CoA) serves as a practical and reliable reference standard for most research applications.[1][2]
Data Presentation: Comparative Purity Analysis
A direct comparison of the synthetic batch against the analytical standard is essential. The following tables summarize the key analytical parameters that should be assessed.
Table 1: Physicochemical and Chromatographic Comparison
| Parameter | Analytical Standard | Synthetic Batch | Method |
| Appearance | Clear, colorless to pale yellow liquid | To be determined | Visual Inspection |
| Purity (by GC-FID) | >99% | To be determined | Gas Chromatography-Flame Ionization Detection |
| Identity | Conforms to structure | To be determined | ¹H NMR, ¹³C NMR, MS |
| Main Peak Retention Time (GC) | To be determined | To be determined | High-Temperature GC-MS |
| Presence of Impurities | Not detected or below threshold | To be determined and identified | High-Temperature GC-MS |
Table 2: Spectroscopic Data Comparison
| Spectroscopic Feature | Analytical Standard (Expected) | Synthetic Batch | Conformance (Yes/No) |
| ¹H NMR Chemical Shifts (ppm) | Characteristic peaks for arachidyl and linolenyl moieties | To be determined | |
| ¹³C NMR Chemical Shifts (ppm) | Characteristic peaks for ester carbonyl, olefinic, and aliphatic carbons | To be determined | |
| Mass Spectrum (m/z) | Molecular ion peak and characteristic fragmentation pattern | To be determined |
Potential Impurities in Synthetic this compound
The impurity profile of synthetic this compound is highly dependent on the synthesis method.
-
Chemical Synthesis (e.g., Fischer Esterification): This method often employs high temperatures and acid catalysts. Potential impurities include:
-
Unreacted starting materials (arachidyl alcohol, linolenic acid).
-
By-products from side reactions (e.g., ether formation from the alcohol).
-
Catalyst residues.
-
Degradation products due to high temperatures, especially oxidation or isomerization of the polyunsaturated linolenyl chain.
-
-
Enzymatic Synthesis (e.g., Lipase-catalyzed Esterification): This method uses milder conditions, generally resulting in a cleaner product. However, potential impurities can include:
-
Unreacted starting materials.
-
Enzyme residues.
-
By-products of hydrolysis if water is present in the reaction medium.
-
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the high molecular weight of this compound, a high-temperature GC method is required.[3]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A high-temperature, low-bleed capillary column suitable for wax ester analysis (e.g., DB-1ht, 15 m x 0.25 mm, 0.10 µm film thickness).
-
Injector: Split/splitless inlet, operated at a high temperature (e.g., 340 °C) to ensure complete vaporization.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 380 °C at 15 °C/min.
-
Hold at 380 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-700.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 350 °C.
-
-
Sample Preparation: Dissolve the synthetic this compound and the analytical standard in a suitable solvent (e.g., hexane or chloroform) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Compare the chromatograms of the synthetic batch and the analytical standard. The purity of the synthetic batch can be calculated based on the relative peak area of the this compound peak. Identify any additional peaks in the synthetic sample by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of CDCl₃.
-
Data Acquisition:
-
¹H NMR: Acquire standard proton spectra. Key signals to observe include the triplet from the terminal methyl group of the linolenyl chain, the multiplets of the olefinic protons, the triplet of the methylene group adjacent to the ester oxygen (from the arachidyl moiety), and the various methylene protons of both chains.
-
¹³C NMR: Acquire proton-decoupled carbon spectra. Important signals include the ester carbonyl carbon, the olefinic carbons of the linolenyl chain, and the numerous aliphatic carbons of both the fatty acid and fatty alcohol chains.[4]
-
-
Data Analysis: Compare the chemical shifts and signal integrations of the synthetic sample with the expected values for the this compound structure and, ideally, with the spectrum of the analytical standard. The absence of signals corresponding to starting materials or common by-products provides evidence of high purity.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Purity Assessment
The following diagram illustrates the overall workflow for benchmarking the purity of synthetic this compound.
Caption: Workflow for purity benchmarking of synthetic this compound.
Potential Signaling Pathway Involvement
While direct signaling roles for this compound are not extensively documented, related fatty acid esters, such as ethyl linoleate, have been shown to influence cellular signaling. For instance, ethyl linoleate can inhibit melanogenesis through the Akt/GSK3β/β-catenin pathway. The purity of a synthetic lipid like this compound would be paramount in such studies to avoid confounding effects from impurities.
Caption: Plausible modulation of the Akt/GSK3β/β-catenin pathway by a fatty acid ester.
By adhering to these comparative guidelines, researchers can confidently assess the purity of their synthetic this compound, ensuring the reliability and validity of their experimental data.
References
A Comparative Study on the Metabolic Fate of Arachidyl Linolenate and Free Linolenic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fate of two forms of the essential omega-3 fatty acid, alpha-linolenic acid (ALA): the free fatty acid form and its esterified form as arachidyl linolenate. This comparison is supported by experimental data from publicly available literature to guide research and development in the fields of nutrition, pharmacology, and drug delivery.
Introduction
Alpha-linolenic acid (ALA, 18:3n-3) is a crucial precursor to the long-chain omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which play vital roles in mitigating inflammatory processes and supporting cardiovascular and neurological health. The form in which ALA is delivered can significantly impact its absorption, bioavailability, and subsequent metabolic conversion. This guide focuses on the comparative metabolism of free linolenic acid and this compound, a wax ester composed of linolenic acid and arachidic acid (a 20-carbon saturated fatty alcohol). Understanding the metabolic journey of these two forms is critical for optimizing the delivery of omega-3 fatty acids for therapeutic benefit.
Comparative Quantitative Data
The following tables summarize the key quantitative data available on the metabolic fate of free linolenic acid and provide an inferred comparison for this compound based on the known metabolism of wax esters. Direct comparative studies on this compound are limited; therefore, data for wax esters, in general, are used as a proxy, and this limitation should be considered.
| Parameter | Free Linolenic Acid | This compound (inferred from Wax Ester data) | Key Observations |
| Bioavailability | High | Generally lower and delayed compared to free fatty acids.[1][2] | The ester bond in this compound requires enzymatic hydrolysis prior to absorption, which can be a rate-limiting step. |
| Peak Plasma Time | Relatively rapid | Delayed, with maximal concentrations of fatty acids observed around 20 hours post-consumption for some wax esters.[1][3] | The slower hydrolysis and absorption of wax esters lead to a prolonged release of the constituent fatty acids. |
| Primary Absorbed Form | Free Fatty Acid | Free Fatty Acid and Fatty Alcohol (after hydrolysis) | Both forms ultimately deliver free linolenic acid to the enterocytes, but the initial digestion process differs significantly. |
Table 1: Comparative Bioavailability and Absorption of Free Linolenic Acid and this compound.
| Parameter | Free Linolenic Acid | This compound (inferred) | Factors Influencing Conversion |
| Conversion to EPA | ~6-21%[4] | Likely lower than free linolenic acid due to reduced and delayed bioavailability. | Diet (high n-6 PUFA intake reduces conversion by 40-50%), sex (women show higher conversion), and genetics. |
| Conversion to DHA | ~3.8-9% | Expected to be significantly lower than free linolenic acid. | The conversion of ALA to DHA is generally restricted in humans. |
Table 2: Comparative Conversion of Linolenic Acid to EPA and DHA.
Metabolic Pathways
The metabolic pathways of free linolenic acid and this compound diverge at the initial stage of digestion and absorption but converge once linolenic acid is released.
Digestion and Absorption
Caption: Digestion and absorption of free linolenic acid vs. This compound.
Intracellular Fate and Conversion to EPA/DHA
Once inside the enterocyte, the free linolenic acid from both sources enters the same metabolic cascade.
Caption: Metabolic pathway of α-linolenic acid conversion to EPA and DHA.
Experimental Protocols
In Vivo Bioavailability Study Using Labeled Tracers
Objective: To determine and compare the bioavailability of linolenic acid from this compound and free linolenic acid.
Methodology:
-
Animal Model: Male Wistar rats (n=8 per group), cannulated in the thoracic duct for lymph collection.
-
Tracer Preparation: Synthesize [1-¹³C]-linolenic acid and [1-¹³C]-arachidyl linolenate.
-
Administration: Administer a single oral gavage of either the free fatty acid or the wax ester tracer in a lipid emulsion.
-
Sample Collection: Collect lymph at timed intervals (e.g., 0, 2, 4, 8, 12, 24 hours). Collect blood samples at the same time points. At the end of the study, collect liver, adipose tissue, and brain.
-
Lipid Extraction: Extract total lipids from lymph, plasma, and tissues using the Folch method.
-
Analysis:
-
Separate lipid classes (triglycerides, phospholipids, free fatty acids, wax esters) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).
-
Prepare fatty acid methyl esters (FAMEs) from the total lipid extract and separated lipid classes.
-
Analyze FAMEs by gas chromatography-mass spectrometry (GC-MS) to determine the enrichment of ¹³C in linolenic acid and its metabolites (EPA, DHA).
-
-
Data Analysis: Calculate the percentage of the administered dose recovered in lymph and tissues over time to determine the extent and rate of absorption.
In Vitro Hydrolysis of this compound
Objective: To assess the rate of enzymatic hydrolysis of this compound by pancreatic lipase.
Methodology:
-
Substrate: Prepare an emulsion of this compound.
-
Enzyme: Use purified porcine pancreatic lipase.
-
Reaction: Incubate the substrate with the enzyme in a buffered solution (pH 8.0) containing bile salts.
-
Sampling: Take aliquots of the reaction mixture at various time points.
-
Analysis: Extract lipids and quantify the remaining this compound and the released free linolenic acid and arachidic acid using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Determine the rate of hydrolysis.
Experimental Workflow Visualization
Caption: Generalized experimental workflow for comparing the metabolic fate.
Conclusion and Future Directions
The available evidence suggests that the metabolic fate of this compound differs from that of free linolenic acid, primarily due to the initial step of hydrolysis required for the wax ester. This likely results in a delayed and potentially reduced overall bioavailability of linolenic acid from this compound. Consequently, the conversion of linolenic acid from this source to EPA and DHA is expected to be less efficient compared to the free fatty acid form.
A significant gap in the current literature is the lack of direct comparative studies on the metabolic fate of this compound. Future research should focus on in vivo studies using labeled this compound to provide quantitative data on its absorption, tissue distribution, and conversion to long-chain omega-3 fatty acids. Such studies are essential for a comprehensive understanding of its potential as a nutraceutical or therapeutic agent and for the rational design of delivery systems for omega-3 fatty acids. The metabolic fate of the arachidic acid moiety also warrants further investigation to fully characterize the disposition of the entire wax ester molecule.
References
- 1. Wax ester - Wikipedia [en.wikipedia.org]
- 2. Comparative Analysis of Fatty Acid Bioaccessibility in Commercial Marine Oil Supplements: An In Vitro Integrated Analytical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Conversion of alpha-linolenic acid to eicosapentaenoic, docosapentaenoic and docosahexaenoic acids in young women - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Arachidyl Linolenate: A Step-by-Step Guide for Laboratory Professionals
I. Understanding the Chemical Profile
Arachidyl linolenate is a wax monoester with the chemical formula C38H72O2 and a molecular weight of 561.0 g/mol .[1] While specific hazard data for this compound is limited, related fatty acids are known to be potential skin and eye irritants.[2] Therefore, it is prudent to handle this compound with appropriate personal protective equipment and to follow cautious disposal protocols.
II. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that the following personal protective equipment is worn:
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Nitrile or neoprene gloves are generally recommended for handling fatty acids. |
| Respiratory Protection | No protective equipment is needed under normal use conditions with adequate ventilation.[3] If aerosols may be generated, a NIOSH-approved respirator is recommended. |
Handling Precautions:
-
Work in a well-ventilated area, such as a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
III. Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as a chemical waste product. Under no circumstances should it be poured down the drain or disposed of in regular trash.
-
Containment:
-
If the this compound is in a liquid form, it should be absorbed onto an inert, non-combustible absorbent material such as vermiculite, sand, or earth.
-
If it is in a solid form, carefully sweep or scoop the material to avoid creating dust.
-
-
Waste Collection:
-
Place the absorbed material or solid into a clearly labeled, sealed container. The container should be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is suitable.
-
The label should clearly identify the contents as "this compound Waste" and include any known hazard information.
-
-
Storage Prior to Disposal:
-
Store the sealed waste container in a designated chemical waste storage area.
-
This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.
-
-
Final Disposal:
-
Dispose of the chemical waste through an approved and licensed waste disposal contractor.
-
Follow all local, state, and federal regulations for chemical waste disposal. Your institution's Environmental Health and Safety (EHS) department will provide specific guidance on the proper procedures for your location.
-
IV. Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wear the appropriate PPE as outlined in Section II.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a labeled waste container.
-
Clean the spill area with soap and water once the bulk of the material has been removed.
-
Report the spill to your laboratory supervisor and EHS department.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Personal protective equipment for handling Arachidyl linolenate
Personal Protective Equipment (PPE)
When handling Arachidyl linolenate, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following PPE is recommended:
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that conform to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A standard laboratory coat should be worn to protect from splashes and spills.
-
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required. However, if working in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator may be necessary.
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and prevent accidents.
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of aerosols.
-
Keep away from heat, sparks, and open flames.
-
Be aware that fatty acid esters can be sensitive to air, light, and heat.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage, it is recommended to keep this compound in a freezer.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE as outlined above.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
For large spills, contain the spill and prevent it from entering drains.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C38H70O2 | PubChem[1] |
| Molecular Weight | 558.96 g/mol | Larodan[2] |
| Physical State | Liquid | Larodan[2] |
| Storage Temperature | Freezer | Larodan[2] |
Experimental Workflow
Below is a diagram illustrating the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
